Methyl 2-amino-5-bromonicotinate
Description
Properties
IUPAC Name |
methyl 2-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKBBOOIZBIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376965 | |
| Record name | methyl 2-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-34-7 | |
| Record name | Methyl 2-amino-5-bromonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50735-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of Methyl 2-amino-5-bromonicotinate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and formulation. Methyl 2-amino-5-bromonicotinate is a key building block in the creation of a variety of pharmaceutical and agrochemical compounds. This technical guide provides a detailed overview of its core physical properties, experimental protocols for its synthesis, and a visual representation of its property relationships.
Core Physical and Chemical Properties
This compound is a heterocyclic compound that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, incorporating a pyridine ring with amino, bromo, and methyl ester functional groups, makes it a valuable precursor for creating more complex molecules.[2]
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C7H7BrN2O2 | [1][2][3] |
| Molecular Weight | 231.05 g/mol | [1][2][3] |
| CAS Number | 50735-34-7 | [1][2][4] |
| Appearance | White to yellow solid | [2][3] |
| Melting Point | 143-146 °C | [1][3][4] |
| Boiling Point | 275.2 °C at 760 mmHg (Predicted) | [1][3][4] |
| Density | 1.7 ± 0.1 g/cm³ (Experimental) | [1] |
| 1.662 ± 0.06 g/cm³ (Predicted) | [3][4] | |
| pKa | 2.45 ± 0.49 (Predicted) | [3][4] |
| Refractive Index | 1.608 | [1] |
| Flash Point | 120.3 ± 25.9 °C | [1] |
| Storage Temperature | 0-8 °C, under inert gas (Nitrogen or Argon) | [2][4] |
Experimental Protocols
A common method for the synthesis of this compound involves the bromination of a precursor, followed by esterification. The following protocol is a representative example found in the literature.
Synthesis of this compound [1]
This synthesis is a two-step process starting from 2-aminonicotinic acid.
Step 1: Bromination of 2-aminonicotinic acid
-
A solution of 2-aminonicotinic acid methyl ester (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) is prepared in dichloromethane (DCM, 30 mL).
-
The mixture is stirred and cooled to 0 °C in an ice bath.
-
A solution of bromine (1.01 mL) in DCM (20 mL) is added dropwise to the cooled mixture.
-
The reaction is monitored for completion.
Step 2: Esterification of 2-amino-5-bromonicotinic acid
-
To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), concentrated sulfuric acid (2.0 mL, 36.8 mmol) is added dropwise.
-
The reaction mixture is heated to 80 °C and stirred for 18 hours.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over magnesium sulfate (MgSO4) and concentrated in vacuo.
-
The resulting product, this compound, is obtained as a white powder (1.0 g, 94% yield) and can be used without further purification.
Characterization Data:
-
Melting Point: 148–149 °C[1]
-
1H NMR (400 MHz, d6-DMSO): δ 8.24 (1H, d, J=2.4 Hz), 8.21 (1H, d, J=2.4 Hz), 6.68–6.19 (2H, br.s), 3.89 (3H, s)[1]
-
13C NMR (100 MHz, d6-DMSO): δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4[1]
-
HRMS (ESI+): Calculated for C7H7N2O2Br [M+H]+ 230.9764/232.9743, found 230.9765/232.9745[1]
-
IR (neat, cm−1): ν 3425, 3131, 2918, 1704, 1620, 1223, 796, 526[1]
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected and influence its behavior in various applications. The following diagram illustrates the logical relationships between the core physical properties of this compound.
References
Synthesis of Methyl 2-amino-5-bromonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis routes for Methyl 2-amino-5-bromonicotinate, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.
Introduction
This compound (CAS No: 50735-34-7) is a crucial building block in the synthesis of a variety of bioactive molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a brominated pyridine ring with both amino and methyl ester functionalities, makes it a versatile substrate for further chemical modifications, particularly in the development of novel therapeutics. This guide outlines the two principal synthetic strategies for its preparation: the bromination of a pre-existing ester and the esterification of a brominated acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][3] |
| Molecular Weight | 231.05 g/mol | [3][4] |
| Appearance | White to yellow solid/Off-white to pale yellow crystalline powder | [1][5] |
| Melting Point | 143-146 °C / 148-149 °C | [3][4] |
| Boiling Point | 275.2±35.0 °C (Predicted) | [4] |
| Density | 1.662±0.06 g/cm³ (Predicted) | [4] |
| Purity (HPLC) | ≥98% | [1][5] |
Synthesis Route 1: Bromination of Methyl 2-aminonicotinate
This synthetic approach involves the direct bromination of Methyl 2-aminonicotinate. The amino group at the 2-position directs the electrophilic substitution to the 5-position of the pyridine ring.
Experimental Protocol
The following protocol is based on a documented laboratory procedure[3]:
-
Dissolution: In a suitable reaction vessel, dissolve Methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) in dichloromethane (DCM, 30 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Bromination: Prepare a solution of bromine (1.01 mL) in DCM (20 mL). Add this bromine solution dropwise to the reaction mixture at 0 °C.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and neutralize any remaining acid.
-
Purification: The crude product is then purified, commonly through recrystallization or column chromatography, to yield the final product.
Synthesis Route 2: Esterification of 2-Amino-5-bromonicotinic Acid
This alternative route begins with 2-Amino-5-bromonicotinic acid, which is then esterified to form the desired methyl ester. This method is advantageous if the brominated acid is a more readily available starting material. 2-Amino-5-bromonicotinic acid can be prepared by the bromination of 2-aminonicotinic acid[6].
Experimental Protocol
The following detailed protocol has been reported[3]:
-
Reaction Setup: To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), add concentrated sulfuric acid (2.0 mL, 36.8 mmol) dropwise.
-
Heating: Stir the mixture at 80 °C for 18 hours.
-
Monitoring: Monitor the reaction for completion using TLC.
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Product Isolation: The procedure affords the product as a white powder (1.0 g, 94% yield) without the need for further purification.
Quantitative Data Summary
The table below summarizes the reported quantitative data for the synthesis and characterization of this compound.
| Data Type | Value | Reference |
| Route 2 Yield | 94% | [3] |
| ¹H NMR (400 MHz, d₆-DMSO) | δ 8.24 (1H, d, J=2.4 Hz), 8.21 (1H, d, J=2.4 Hz), 6.68–6.19 (2H, br.s), 3.89 (3H, s) | [3] |
| ¹³C NMR (100 MHz, d₆-DMSO) | δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4 | [3] |
| HRMS (ESI+) | Calc. for C₇H₇N₂O₂Br [M+H]⁺ 230.9764/232.9743, found 230.9765/232.9745 | [3] |
| IR (neat, cm⁻¹) | ν 3425, 3131, 2918, 1704, 1620, 1223, 796, 526 | [3] |
Experimental Workflow Visualization
The logical flow of the experimental procedures for both synthesis routes can be visualized as follows.
Conclusion
This guide has detailed two reliable and well-documented synthetic routes for the preparation of this compound. The choice between the bromination of Methyl 2-aminonicotinate and the esterification of 2-Amino-5-bromonicotinic acid will likely depend on the availability and cost of the starting materials. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reproducible synthesis of this important chemical intermediate.
References
Methyl 2-amino-5-bromonicotinate molecular weight and formula
An In-depth Technical Guide on Methyl 2-amino-5-bromonicotinate
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides the core data for this compound, a key building block in the synthesis of various bioactive molecules.
Physicochemical Data Summary
The molecular formula and molecular weight are critical identifiers for any chemical compound, essential for stoichiometric calculations in synthesis, and for characterization in analytical procedures. The data for this compound is presented below.
| Property | Value |
| Molecular Formula | C7H7BrN2O2 |
| Molecular Weight | 231.05 g/mol |
The molecular formula, C7H7BrN2O2, indicates the elemental composition of the molecule.[1][2][3] The molecular weight is 231.05 g/mol .[1][2][3]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.
References
A Technical Guide to Methyl 2-amino-5-bromopyridine-3-carboxylate and Its Analogs for Drug Development
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, aminobromopyridine scaffolds are particularly valuable as versatile intermediates in the synthesis of complex molecules for drug discovery. This technical guide provides an in-depth overview of Methyl 2-amino-5-bromopyridine-3-carboxylate.
Chemical Properties and Identification
Precise identification and characterization are critical for any chemical entity used in research and development. The following tables summarize the key identifiers and physical properties for the relevant compounds.
Table 1: Chemical Identification
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| User-specified Compound | Methyl 2-amino-5-bromopyridine-3-carboxylate | Not Found | C₇H₇BrN₂O₂ | 231.05 |
| Structural Isomer | Methyl 5-amino-2-bromopyridine-3-carboxylate | 1805616-77-6[1] | C₇H₇BrN₂O₂[1] | 231.05[1] |
| Key Precursor | 2-Amino-5-bromopyridine | 5-bromopyridin-2-amine[2] | 1072-97-5[2][3] | C₅H₅BrN₂[3] |
Table 2: Physical Properties
| Compound Name | Appearance | Melting Point (°C) |
| Methyl 5-bromopyridine-3-carboxylate (related compound) | Solid[4] | 96 - 100[4] |
| 2-Amino-5-bromopyridine | - | 133 - 138[3] |
Synthesis and Experimental Protocols
The synthesis of substituted aminobromopyridines typically involves multi-step processes starting from readily available pyridine precursors.
Proposed Synthesis of Methyl 2-amino-5-bromopyridine-3-carboxylate
A plausible synthetic route to the target compound can be conceptualized based on established organic chemistry principles. The following workflow illustrates a potential pathway starting from 2-aminopyridine-3-carboxylic acid.
Caption: A conceptual workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
A common and well-documented precursor for this family of compounds is 2-Amino-5-bromopyridine. Its synthesis from 2-aminopyridine is a foundational procedure.[5]
Objective: To synthesize 2-Amino-5-bromopyridine via bromination of 2-aminopyridine.
Materials:
-
2-aminopyridine
-
Acetic acid
-
Bromine (Br₂)
-
40% Sodium hydroxide solution
-
Petroleum ether (b.p. 60-80°C)
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 3.0 moles of 2-aminopyridine in 500 ml of acetic acid.
-
Cool the solution to below 20°C using an ice bath.
-
While stirring vigorously, add a solution of 3.0 moles of bromine dissolved in 300 ml of acetic acid dropwise over 1 hour.
-
After the addition is complete, pour the reaction mixture into 5 liters of ice water.
-
Neutralize the solution by slowly adding approximately 2 liters of 40% sodium hydroxide solution.
-
Collect the precipitated product by filtration and wash it with water until the washings are free of bromide ions.
-
Dry the crude product at 110°C. The product will be contaminated with some 2-amino-3,5-dibromopyridine.[6]
-
To purify, wash the dried solid with three 500-ml portions of hot petroleum ether to remove the dibrominated impurity.[6]
-
The remaining solid is 2-amino-5-bromopyridine, which should be sufficiently pure for subsequent reactions.[6]
Applications in Research and Drug Development
2-Amino-5-bromopyridine and its derivatives are highly valued building blocks in the pharmaceutical industry due to their versatile reactivity.[5][7]
-
Scaffold for Complex Molecules: The pyridine ring, combined with an amino group and a bromine atom, provides multiple reaction sites. The bromine atom is particularly useful for introducing chemical diversity through cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings.[7]
-
Anti-Cancer Agents: These intermediates are crucial in the synthesis of novel compounds aimed at treating cancer.[7] Researchers utilize this scaffold to design molecules that can interact with specific biological targets in cancer cells, aiming for higher efficacy and lower side effects.[7]
-
Anti-Inflammatory Drugs: The aminobromopyridine core is also a key component in the development of new anti-inflammatory agents, contributing to the pipeline of treatments for chronic inflammatory diseases.[7]
-
Antineoplastic Activity: Substituted aminopyridine derivatives have been synthesized and evaluated for their antineoplastic activity, with some compounds showing significant efficacy in preclinical models such as L1210 leukemia.[8]
Caption: Role of aminobromopyridine scaffolds in a typical drug discovery pipeline.
Safety and Handling
Working with halogenated heterocyclic compounds requires strict adherence to safety protocols. The following data is compiled from related molecules and should be considered for handling Methyl 2-amino-5-bromopyridine-3-carboxylate.
Table 3: Hazard and Safety Information for Related Compounds
| Compound | GHS Pictogram(s) | Signal Word | Hazard Statements |
| Methyl 5-bromopyridine-3-carboxylate | Danger | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[4] | |
| 2-Amino-5-bromopyridine | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
General Handling Precautions:
-
Use only in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.
References
- 1. Methyl 5-amino-2-bromopyridine-3-carboxylate | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-アミノ-5-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-溴吡啶-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of Methyl 2-amino-5-bromonicotinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an overview of the solubility characteristics of Methyl 2-amino-5-bromonicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide also includes a visual representation of the experimental workflow to aid researchers in designing their own solubility studies.
Introduction
This compound (CAS No: 50735-34-7) is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring amino, bromo, and methyl ester functional groups on a pyridine ring, makes it a valuable starting material in drug discovery and development. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.
While extensive searches of chemical databases and scientific literature have been conducted, specific quantitative data on the solubility of this compound remains scarce. This guide, therefore, aims to provide a practical framework for researchers to determine these solubility parameters in their own laboratory settings.
Qualitative Solubility Data
Based on available information, the following qualitative solubility characteristics of this compound have been reported:
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| Water | Sparingly Soluble |
It is important to note that "soluble," "slightly soluble," and "sparingly soluble" are general terms and the actual solubility can vary significantly with temperature and the specific grade of the solvent.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal equilibrium method.
Materials and Equipment
-
Solute: High-purity this compound (≥98%)
-
Solvents: Anhydrous, analytical grade organic solvents of interest (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, tetrahydrofuran, toluene, dichloromethane)
-
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or magnetic stirrer with a hot plate
-
Temperature-controlled water bath or oil bath
-
Calibrated thermometer or thermocouple
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or a temperature-controlled bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. The time required for equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant). A typical duration is 24-48 hours.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (often the same solvent used for the experiment or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solute concentration in the experimental samples.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the respective solvent at the given temperature. The solubility can be expressed in various units, such as:
-
g/100 mL: (grams of solute / 100 mL of solvent)
-
mol/L (Molarity): (moles of solute / Liters of solution)
-
Mass fraction: (mass of solute / total mass of the solution)
-
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
Methyl 2-amino-5-bromonicotinate melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-bromonicotinate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. This compound, a versatile building block in the synthesis of various pharmaceutical agents, is one such compound. This technical guide provides a detailed overview of its melting and boiling points, supported by experimental data and protocols.
Physicochemical Data
The melting and boiling points of this compound are critical parameters for its purification, handling, and storage. The following table summarizes the available quantitative data for these properties.
| Property | Value | Source |
| Melting Point | 143-146 °C | [1][2] |
| Boiling Point | 275.2 °C at 760 mmHg | [1] |
| 275.2 ± 35.0 °C (Predicted) | [2] |
Experimental Protocols
The following protocols are based on synthesis procedures that yield this compound, from which the melting and boiling points would be determined.
Synthesis of this compound
Protocol 1:
A suspension of 2-amino-5-bromonicotinic acid hydrobromide (18.8 g, 60.0 mmol) in 150 mL of methanol was treated with concentrated sulfuric acid (6 mL). The mixture was heated at 75 °C for 2 days. After this period, the solvent was evaporated. The residue was diluted with water (100 mL) and basified with solid sodium bicarbonate to a pH of 7-8. The product was then extracted with ethyl acetate (3 x 100 mL). The combined organic extracts were washed with brine (50 mL), dried over sodium sulfate, and filtered. The filtrate was concentrated in vacuo, and the resulting residue was purified by flash chromatography (eluent: ethyl acetate/hexanes, 1/4) to afford this compound as a white solid in 36% yield (5.0 g).[1]
Protocol 2:
In a 1000 mL three-neck round bottom flask, 2-amino-5-bromonicotinic acid (27.40 g, 126.88 mmol) was placed in an ice-water bath. Methanol (250 mL) was added, and the mixture was stirred for 15 minutes. Sulfuric acid (125.80 mL, 2360.00 mmol) was then slowly added dropwise. The reaction mixture was stirred for 8 hours at 80 °C under a nitrogen atmosphere. Subsequently, the mixture was poured into 1500 mL of ice water and neutralized with NaHCO₃ to a pH of 7. The product was extracted with dichloromethane, and the organic layer was separated and purified by column chromatography (100% dichloromethane) to yield the final product as a solid (18.5 g, 63% yield).[1]
Determination of Melting and Boiling Points
While the provided synthesis methods do not detail the specific apparatus used for melting and boiling point determination, standard laboratory procedures would be employed.
-
Melting Point Determination: A small sample of the purified solid this compound would be placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
-
Boiling Point Determination: The boiling point would be determined by distillation at a specific pressure. For a substance with a high boiling point, vacuum distillation is often employed to prevent decomposition. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocols.
References
Technical Guide to the Storage and Stability of Methyl 2-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage, stability, and handling guidelines for Methyl 2-amino-5-bromonicotinate. The information compiled herein is intended to support researchers and professionals in ensuring the integrity and purity of this compound throughout its lifecycle in a laboratory or development setting.
Compound Overview
This compound is a substituted pyridine derivative with the chemical formula C₇H₇BrN₂O₂. It serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its stability is crucial for the reliability and reproducibility of experimental results.
Recommended Storage and Handling
Proper storage and handling are paramount to prevent the degradation of this compound. The following guidelines are based on information from safety data sheets and product information from chemical suppliers.
Storage Conditions:
-
Temperature: The recommended storage temperature is between 2°C and 8°C.[1]
-
Atmosphere: To prevent potential degradation, it is advisable to store the compound under an inert gas, such as argon or nitrogen.
-
Container: The compound should be kept in a tightly sealed container to protect it from moisture and air.
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 143-146 °C |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble in water.[2] |
Stability Profile and Potential Degradation Pathways
Potential Degradation Pathways:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This reaction would yield 2-amino-5-bromonicotinic acid and methanol. A study on the closely related compound, methyl nicotinate, showed that in an aqueous solution at 4°C, it degrades to nicotinic acid at a rate of approximately 0.5% per year.[1][3] The rate of hydrolysis is expected to increase with higher temperatures and at pH values deviating from neutral.
-
Oxidation: The aminopyridine ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Brominated aromatic compounds can undergo photodecomposition upon exposure to UV light. This can involve the cleavage of the carbon-bromine bond, leading to debromination.
-
Thermal Degradation: At elevated temperatures, brominated aromatic compounds can decompose.[4][5][6] For this compound, this could involve decarboxylation, debromination, or other fragmentation pathways.
A proposed logical workflow for the handling and stability assessment of this compound is illustrated in the following diagram.
Proposed Experimental Protocols for Stability Assessment
The following are proposed, generalized protocols for conducting forced degradation studies to evaluate the stability of this compound. These are based on common practices for small molecule drug substances and intermediates.[7]
Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for developing a stability-indicating assay.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
-
Column Temperature: Ambient or controlled (e.g., 30°C)
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[8]
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject aliquots of the stock solution to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples by the developed stability-indicating HPLC method.
Stress Conditions:
| Condition | Proposed Method |
| Acid Hydrolysis | Treat the sample solution with 0.1 M HCl at 60°C. |
| Base Hydrolysis | Treat the sample solution with 0.1 M NaOH at room temperature. |
| Oxidative Degradation | Treat the sample solution with 3% H₂O₂ at room temperature. |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven. |
Summary of Potential Degradation Products
Based on the expected degradation pathways, the following table summarizes potential degradation products that should be monitored during stability studies.
| Degradation Pathway | Potential Degradation Product | Analytical Technique for Characterization |
| Hydrolysis | 2-Amino-5-bromonicotinic acid | LC-MS, NMR |
| Photodegradation | Methyl 2-aminonicotinate (debrominated) | LC-MS, NMR |
| Oxidation | N-oxide derivatives | LC-MS, NMR |
Conclusion
While specific stability data for this compound is limited in the public domain, an understanding of its chemical structure and the behavior of analogous compounds allows for the formulation of robust storage, handling, and stability assessment protocols. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere is critical to maintain its purity. For in-depth stability analysis, the development of a validated stability-indicating HPLC method coupled with forced degradation studies is recommended to identify potential degradation products and establish a shelf-life for the compound.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
A Technical Guide to the Key Structural Features of Methyl 2-amino-5-bromonicotinate
Introduction: Methyl 2-amino-5-bromonicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on a pyridine core makes it an exceptionally versatile reagent in medicinal chemistry and drug development. This guide provides an in-depth analysis of its core structural features, physicochemical properties, and synthetic protocols, tailored for researchers and scientists in the field. The compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including potential anti-inflammatory and anti-cancer agents.[1]
Core Chemical Structure and Functional Groups
This compound, with the molecular formula C₇H₇BrN₂O₂, possesses a substituted pyridine ring at its core.[1][2][3] The strategic placement of its functional groups dictates its chemical reactivity and utility.
-
Pyridine Ring: The aromatic heterocyclic ring is the central scaffold, providing a rigid framework for the appended functional groups.
-
Amino Group (-NH₂): Located at the C2 position, this electron-donating group activates the pyridine ring and serves as a key nucleophilic site for further chemical modifications.
-
Bromo Group (-Br): Positioned at C5, the bromine atom is a critical functional handle. It acts as an excellent leaving group in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments.
-
Methyl Ester Group (-COOCH₃): The methyl nicotinate moiety at the C3 position provides a site for derivatization, most commonly through amidation to form a wide range of carboxamides.
The interplay between the electron-donating amino group and the electron-withdrawing bromo and ester groups creates a unique electronic profile that influences the molecule's reactivity and biological interactions.
Caption: Fig 1: A logical diagram illustrating the core structural components of this compound.
Physicochemical and Spectroscopic Data
The structural features are empirically confirmed through various analytical techniques. The quantitative data provides a clear fingerprint for the compound's identity and purity.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrN₂O₂ | [1],[2],[3] |
| Molecular Weight | 231.05 g/mol | [1],[2] |
| Appearance | White to yellow solid | [1],[4] |
| Melting Point | 143-146 °C | [2],[4],[5] |
| Boiling Point | 275.2 °C (Predicted) | [2],[4],[5] |
| Density | ~1.7 g/cm³ (Predicted) | [2] |
| pKa | 2.45 (Predicted) | [4],[5] |
Table 2: Spectroscopic Data Summary
| Technique | Data and Interpretation | Reference |
| ¹H NMR | (400 MHz, d₆-DMSO): δ 8.24 (d, 1H), 8.21 (d, 1H), 6.68–6.19 (br.s, 2H), 3.89 (s, 3H). Peaks correspond to the two aromatic protons on the pyridine ring, the two protons of the amino group, and the three protons of the methyl ester. | [2] |
| ¹³C NMR | (100 MHz, d₆-DMSO): δ 166.6, 158.0, 154.4, 142.0, 107.5, 106.1, 52.4. Signals represent the carbonyl carbon, the five distinct carbons of the pyridine ring, and the methyl carbon. | [2] |
| IR | (neat, cm⁻¹): ν 3425, 3131 (N-H stretch), 2918 (C-H stretch), 1704 (C=O stretch), 1620 (C=C/C=N stretch). These peaks confirm the presence of the amino, alkyl, ester, and aromatic functionalities. | [2] |
| HRMS | (ESI+) [M+H]⁺: Calculated for C₇H₈BrN₂O₂⁺: 230.9764/232.9743. Found: 230.9765/232.9745. The observed isotopic pattern confirms the presence of one bromine atom and validates the molecular formula. | [2] |
Experimental Protocols: Synthesis
A common and effective method for synthesizing this compound is through the esterification of its corresponding carboxylic acid.[2]
Caption: Fig 2: A representative workflow for the synthesis of this compound via acid-catalyzed esterification.
Detailed Methodology:
-
Reaction Setup: To a solution of 2-amino-5-bromonicotinic acid (1.0 g, 4.6 mmol) in methanol (10 mL), add sulfuric acid (2.0 mL, 36.8 mmol) dropwise.[2]
-
Heating: Stir the mixture at 80 °C for 18 hours. Progress should be monitored by Thin Layer Chromatography (TLC).[2]
-
Workup: Upon completion, remove the solvent under reduced pressure.[2]
-
Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Isolation: Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield the final product as a white powder.[2]
Structure-Reactivity and Applications
The utility of this compound in synthesis is a direct consequence of its structural features. Each functional group provides a specific reactivity handle, making it a versatile precursor for a wide array of more complex molecules, particularly in the development of novel therapeutic agents.[1][6]
Caption: Fig 3: Logical diagram showing the relationship between the key structural features of the molecule and their functional roles in chemical synthesis.
The high reactivity of the bromine atom in Suzuki coupling reactions is a particularly notable feature, allowing for the construction of carbon-carbon bonds to build complex molecular architectures.[7] This makes the compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.
This compound is a foundational reagent whose value is derived directly from its key structural features. The strategic arrangement of its functional groups on a pyridine scaffold provides a robust and versatile platform for synthetic chemists. A thorough understanding of its structure, properties, and reaction protocols is essential for leveraging its full potential in the development of novel pharmaceuticals and other advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. 50735-34-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: The Use of Methyl 2-amino-5-bromonicotinate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Methyl 2-amino-5-bromonicotinate is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research, serving as a precursor for a wide array of biologically active compounds.[3][4][5] Its structure, featuring a pyridine ring with amino and bromo substituents, allows for strategic modifications to create complex molecular architectures.[3][5]
These application notes provide a comprehensive guide to employing this compound in Suzuki coupling reactions. The protocols detailed below are designed to address the specific challenges associated with this substrate, such as potential catalyst inhibition by the amino and pyridine nitrogen atoms.[6][7][8]
Challenges in Suzuki Coupling with 2-Aminopyridine Derivatives
The presence of the unprotected amino group and the pyridine nitrogen in this compound can present challenges. Both basic nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[6][7][8] Furthermore, the electron-donating nature of the amino group can decrease the reactivity of the carbon-bromine bond towards oxidative addition.[6] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and minimize side reactions such as protodeboronation and homocoupling.[6][7]
Quantitative Data: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of substrates analogous to this compound with various arylboronic acids. This data serves as a strong indicator of expected outcomes for the target substrate under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85[2] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 89[2] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 82 (estimated) |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 85-95 | 18 | 88 (analogous substrate)[9] |
| 5 | Phenylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ | Dioxane | 80-100 | 12-18 | >90 (optimized for aminopyridines)[8] |
| 6 | 4-Anisylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 74 (analogous substrate)[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%)
-
Ligand (if required, e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)[2][7][11]
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).[2][9]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][6]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any additional ligand. Subsequently, add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe.[7][9] The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).[6][7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[9]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8][9]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[8][9]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][12]
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the solution-phase Suzuki coupling.[2]
Troubleshooting Common Issues
Caption: Decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.[8]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 2-amino-5-bromonicotinate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-bromonicotinate is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. Its unique structural features, including a pyridine ring substituted with amino, bromo, and methyl ester functionalities, make it an ideal starting material for the synthesis of a wide range of complex molecules with potential therapeutic applications. This intermediate is particularly valuable in the construction of kinase inhibitors, which are a cornerstone of modern targeted therapies for cancer and other diseases. The bromine atom provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl moieties. The amino group and the methyl ester offer additional sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, with a focus on its application in the development of inhibitors for key signaling pathways implicated in disease.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 50735-34-7 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Melting Point | 143-146 °C | [2] |
| Purity (HPLC) | ≥ 98% | [1] |
| Storage | Store at 0-8 °C | [1] |
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, cancer, and inflammatory conditions.[1][3] Its utility is most pronounced in the synthesis of kinase inhibitors, which modulate the activity of enzymes that play a critical role in cellular signaling pathways.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of drugs used in oncology and for the treatment of inflammatory diseases. The pyridine core of this compound is a common scaffold in many kinase inhibitors. The bromine atom allows for the introduction of various substituents at the 5-position of the pyridine ring via Suzuki-Miyaura cross-coupling reactions, which is a crucial step in the synthesis of many potent and selective kinase inhibitors.
Two important classes of kinases that can be targeted using derivatives of this compound are Activin-like Kinase 5 (ALK5) and Cyclin-Dependent Kinases (CDKs).
-
ALK5 Inhibitors: ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[4] Small molecule inhibitors of ALK5 are therefore of significant therapeutic interest. The general structure of many ALK5 inhibitors features a substituted pyridine or a related heterocyclic core.
-
CDK Inhibitors: Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. Aberrant CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development. Numerous CDK inhibitors have been developed, with several receiving regulatory approval for the treatment of various cancers. The chemical structures of many CDK inhibitors are based on heterocyclic scaffolds that can be synthesized from intermediates like this compound.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by pharmaceuticals derived from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol describes the bromination of methyl 2-aminonicotinate.
Reaction Scheme:
Materials:
-
Methyl 2-aminonicotinate
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate (2.2 g, 26.31 mmol) in dichloromethane (30 mL), add a solution of bromine (1.01 mL in 20 mL of DCM) dropwise at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data:
| Reactant | Molar Eq. | MW ( g/mol ) | Amount | Yield (%) | Reference |
| Methyl 2-aminonicotinate | 1.0 | 152.15 | 2.0 g | - | |
| Bromine | ~1.2 | 159.81 | 1.01 mL | - | |
| Sodium bicarbonate | 2.0 | 84.01 | 2.2 g | - | |
| This compound | - | 231.05 | - | ~94% |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a key step in the synthesis of various kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 85-95 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Reactions:
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as an estimate for the expected yields with this compound.
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 | |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and application of this compound in pharmaceutical synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient method for the construction of biaryl and heteroaryl scaffolds that are prevalent in many kinase inhibitors. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents targeting a range of diseases.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. The pyridine motif is a crucial component in numerous pharmaceutical agents and biologically active compounds.[1][2][3] Palladium-catalyzed reactions offer a powerful and versatile methodology for the functionalization of bromopyridines, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5][6]
The protocols and data presented herein serve as a comprehensive guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Special consideration is given to the selection of catalysts, ligands, bases, and solvents, as the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[4][7] Careful optimization of these parameters is crucial for achieving high yields and reaction efficiency.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C single bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organic halide.[7][8] Its popularity stems from its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids.[7]
Data Presentation: Suzuki-Miyaura Coupling of Bromopyridines
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various bromopyridine derivatives.
| Entry | Bromopyridine Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 4-12 | Typical[4][9] |
| 2 | 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Typical[10] |
| 3 | 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2.0) | Isopropanol/H₂O | 80 | 1-4 | Typical[10][11] |
| 4 | 3-Bromopyridine-D4 | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 4-12 | Typical[9] |
| 5 | N-Cbz-vinyl-boronate | Bromobenzene | Pd(OAc)₂ (10) | PPh₃ (20) | K₃PO₄·H₂O (2.0) | Dioxane | 100 | 1.5 | Typical[12] |
*Yields are representative and optimization may be required for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[4][9][10]
Materials:
-
Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Ligand (e.g., SPhos, PPh₃) if required (see table)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the bromopyridine, arylboronic acid, palladium catalyst, ligand (if used), and base under an inert atmosphere.[4][10]
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed organic solvent and water via syringe. A common solvent ratio is 4:1 or 5:1 organic solvent to water.[9][13]
Procedure:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7][9]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[7]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7][10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[4][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[1][5] This reaction is a cornerstone in the pharmaceutical industry due to its broad substrate scope.[1][2]
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of bromopyridines.
| Entry | Bromopyridine Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 8 | Est. >95[1] |
| 2 | 6-Bromopyridin-3-amine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | cataCXium A (3) | LiHMDS (1.4) | Dioxane | 90 | 12 | Est. >90[1] |
| 3 | 6-Bromopyridin-3-amine | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | Est. >85[1] |
| 4 | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOtBu (1.4) | Toluene | 80 | 4 | 60[14] |
| 5 | 3-Bromopyridine-D4 | Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | Typical[5] |
*Estimated yields based on similar reactions reported in the literature.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of a bromopyridine with a primary or secondary amine.[1][5]
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, LiHMDS, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
In a dry Schlenk flask or glovebox, combine the palladium precursor, ligand, and base.[1]
-
Add the bromopyridine to the flask.
-
Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.[1][5]
-
Add the anhydrous solvent via syringe, followed by the amine coupling partner.[1]
Procedure:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction's progress by TLC or LC-MS.[1]
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.[5]
Work-up and Purification:
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and filter through a pad of celite to remove palladium residues.[1][14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpyridine product.[5]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide.[15][16][17] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[16][17]
Data Presentation: Sonogashira Coupling of Bromopyridines
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aminobromopyridine derivatives.
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 96[15] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 92[8][15] |
| 3 | 3-Bromopyridine-D4 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 6-24 | Typical[9] |
| 4 | 6-bromo-3-fluoropicolinonitrile | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (excess) | THF | RT | 16 | 92[18] |
| 5 | 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | 85[15] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general guideline for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[9][15][16]
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, 2-3 mol%)
-
Copper(I) Iodide (CuI, 4-5 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N), typically used as a co-solvent or in excess)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and copper(I) iodide.[9][15]
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).[9]
-
Degas the mixture by bubbling the inert gas through the solution for 5-10 minutes.
-
Add the terminal alkyne via syringe.[9]
Procedure:
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C).[9][15]
-
Monitor the reaction progress by TLC or LC-MS.[9]
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[16]
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynylpyridine.[16]
Mandatory Visualizations
Experimental and Catalytic Cycle Diagrams
Visual representations of the experimental workflow and catalytic cycles provide a clear and concise overview of the processes involved in palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for Pd-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Applications in Anti-inflammatory and Anti-cancer Drug Discovery: Notes and Protocols
The intricate relationship between chronic inflammation and cancer is a cornerstone of modern drug discovery.[1][2] Inflammatory processes can create a microenvironment that promotes tumor development, progression, and metastasis.[1] Consequently, many signaling pathways are implicated in both inflammation and carcinogenesis, making them attractive targets for therapeutic intervention.[1][3][4][5] These shared pathways often regulate critical cellular processes such as proliferation, survival, and apoptosis.[3][6]
This document provides detailed application notes on key signaling pathways and standardized protocols for essential experimental assays used by researchers in the fields of pharmacology, cell biology, and drug development to identify and characterize novel anti-inflammatory and anti-cancer agents.
Key Signaling Pathways in Inflammation and Cancer
Understanding the molecular signaling cascades that are dysregulated in inflammation and cancer is crucial for targeted drug discovery.[7] Below are overviews of several critical pathways.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling
The NF-κB pathway is a master regulator of immune and inflammatory responses.[3][4] It controls the expression of numerous genes involved in inflammation, cell survival, and proliferation.[6] Constitutive activation of NF-κB is a hallmark of many chronic inflammatory diseases and various types of cancer, where it helps tumor cells evade apoptosis and promotes their growth.[3][8]
Caption: Canonical NF-κB signaling pathway activation.
MAPK (Mitogen-Activated Protein Kinase) Signaling
The MAPK pathways are a set of evolutionarily conserved kinase cascades that transduce extracellular signals to intracellular responses, regulating cell proliferation, differentiation, survival, and death.[9][10] The three major MAPK pathways are ERK, JNK, and p38. Dysregulation of these pathways is frequently observed in cancer, contributing to uncontrolled cell growth and resistance to apoptosis.[11] They are also critical in the production of inflammatory cytokines.[12]
Caption: Overview of the three major MAPK signaling cascades.
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[13][14] It is activated by various growth factors and cytokines.[15] The tumor suppressor PTEN negatively regulates this pathway.[15] Hyperactivation of the PI3K/Akt pathway, often due to mutations in PIK3CA or loss of PTEN, is one of the most common alterations in human cancers, making it a prime target for drug development.[13][15]
References
- 1. Anti-Inflammatory Drugs as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Drugs as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signaling in inflammation-associated cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Synthesis of Heterocyclic Compounds from Methyl 2-amino-5-bromonicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-bromonicotinate is a versatile and highly valuable building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a bromine atom, and a methyl ester on a pyridine ring, allows for a diverse range of chemical transformations. The strategic positioning of these functional groups enables sequential or one-pot reactions to construct complex heterocyclic scaffolds, which are prevalent in many biologically active compounds and functional materials.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds starting from this compound. The focus is on three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, protocols for subsequent cyclization reactions to form fused heterocyclic systems are detailed.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, amino, and alkynyl substituents. These reactions serve as a gateway to a vast chemical space of substituted 2-aminonicotinate derivatives.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-aminonicotinates
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are key pharmacophores in many drug candidates.
Quantitative Data Summary: Suzuki-Miyaura Coupling of a 5-Bromonicotinate Derivative
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 88 |
Note: The yields presented are for the coupling of 5-bromonicotinic acid and are intended to be representative for this compound under similar conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-aminonicotinates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring, leading to the synthesis of substituted 2,5-diaminonicotinate derivatives.
Quantitative Data Summary: Buchwald-Hartwig Amination of a Structurally Similar Substrate
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 (expected) |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 80-90 (expected) |
| 3 | n-Butylamine | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 82-92 (expected) |
| 4 | Indole | Pd(OAc)₂ | DavePhos | K₂CO₃ | Toluene | 110 | 75-85 (expected) |
Note: The yields are based on protocols for structurally similar aminobromopyridines and serve as a general guide.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon). Repeat this process three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols: The Role of Indole as a Building Block for Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols on the use of the indole scaffold as a building block for the synthesis of bioactive molecules, with a specific focus on its application in the development of anticancer agents that target tubulin polymerization.
The indole nucleus is a privileged heterocyclic structure found in a vast array of natural products and synthetic compounds with significant biological activity.[1][2][3] Its unique electronic properties and rigid bicyclic framework make it an ideal scaffold for the design of molecules that can interact with various biological targets.[1][3][4] In medicinal chemistry, indole derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][5][6] A significant number of FDA-approved drugs contain the indole motif, highlighting its importance in drug discovery.[3]
One of the most successful applications of the indole scaffold in oncology is the development of tubulin polymerization inhibitors.[7][8] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy.[2] Indole-based compounds can bind to tubulin, disrupt microtubule dynamics, and consequently inhibit cell proliferation and induce apoptosis in cancer cells.[4] This document will detail the synthesis of a representative indole-based tubulin inhibitor, followed by protocols for its biological evaluation.
Data Presentation: Biological Activity of Indole-Based Tubulin Inhibitors
The following table summarizes the quantitative data for a representative indole-based tubulin polymerization inhibitor, demonstrating its potent anticancer activity.
| Compound ID | Cancer Cell Line | IC50 (MTT Assay) | Tubulin Polymerization Inhibition (IC50) | Colchicine Binding Inhibition (Ki) |
| Indole-A | HeLa (Cervical) | 25 nM | 1.5 µM | 0.8 µM |
| MCF-7 (Breast) | 40 nM | |||
| A549 (Lung) | 65 nM |
Data is representative and compiled from literature for illustrative purposes.[3]
Signaling Pathway: Disruption of Microtubule Dynamics and Induction of Apoptosis
Indole-based tubulin polymerization inhibitors exert their anticancer effects by disrupting the normal dynamics of microtubule assembly and disassembly. This leads to mitotic arrest and ultimately triggers the intrinsic apoptotic pathway.
Caption: Signaling pathway of indole-based tubulin inhibitors.
Experimental Protocols
This protocol describes a general method for the synthesis of a 2-aroylindole, a class of compounds known for their tubulin polymerization inhibitory activity.
Experimental Workflow: Synthesis of 2-Aroylindole
Caption: Workflow for the synthesis of a 2-aroylindole.
Materials:
-
Substituted indole
-
Magnesium turnings
-
Iodine crystal
-
Substituted aroyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Preparation of Indole Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Add a solution of the substituted indole in anhydrous THF to the dropping funnel.
-
Add a small portion of the indole solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction starts, add the remaining indole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C.
-
-
Acylation:
-
Dissolve the substituted aroyl chloride in anhydrous THF and add it to the dropping funnel.
-
Add the aroyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2-aroylindole.
-
This fluorescence-based assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.[2][6][9]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
Test compound (Indole-A) and control compounds (e.g., Nocodazole, Paclitaxel) dissolved in DMSO
-
96-well, black, flat-bottom plates
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound and control compounds in polymerization buffer. The final DMSO concentration should be kept below 1%.
-
On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL) in polymerization buffer supplemented with GTP (1 mM), glycerol (15%), and the fluorescent reporter.
-
-
Assay Execution:
-
Pre-warm the 96-well plate to 37 °C.
-
Add the test compound dilutions, controls (positive and vehicle), to the appropriate wells.
-
To initiate the reaction, add the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Collection and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes at 37 °C.[9]
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization for each concentration of the test compound.
-
Determine the IC50 value (the concentration that inhibits polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Test compound (Indole-A) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37 °C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilinoindoles as a new class of potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tubulin in vitro polymerization assay [bio-protocol.org]
- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Advancements in Agrochemical Formulations: Application Notes & Protocols for Enhanced Pest Control
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of sustainable agricultural practices has spurred significant innovation in the field of agrochemical formulations. Moving beyond conventional methods, researchers are now harnessing the power of nanotechnology and biotechnology to develop next-generation pesticides that offer enhanced efficacy, improved safety profiles, and reduced environmental impact. This document provides detailed application notes and protocols for three promising areas of development: nano-pesticide delivery systems, biopesticide encapsulation, and RNA interference (RNAi)-based biopesticides. These technologies represent the forefront of pest control, offering targeted delivery, controlled release, and novel modes of action to combat a wide range of agricultural pests.
Nano-Pesticide Delivery System: Abamectin-Loaded PLGA-b-PEG Nanoparticles
Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-b-PEG) nanoparticles serve as a robust and biocompatible platform for the controlled delivery of potent insecticides like Abamectin. This nano-formulation enhances the photostability of Abamectin and provides a sustained release profile, leading to prolonged and more effective pest control.
Data Presentation
| Parameter | Value/Range | Reference |
| Nanoparticle Composition | PLGA-b-PEG copolymer, Abamectin | [1] |
| Average Diameter | ~450 nm | [1] |
| Maximum Abamectin Loading Rate | ~50% | [1] |
| Release Profile | Continuous release | [1] |
| Target Pest Example | Southern Root-Knot Nematode (Meloidogyne incognita) | |
| Efficacy | 98.4% mortality at 1 ppm (spindle-like nanoparticles) |
Experimental Protocols
Preparation of Abamectin-Loaded PLGA-b-PEG Nanoparticles (Flash Nanoprecipitation Method)
This protocol describes the synthesis of Abamectin-loaded nanoparticles using the Flash Nanoprecipitation (FNP) method, which allows for rapid and scalable production.
Materials:
-
Abamectin
-
PLGA-b-PEG, PLA-b-PEG, or PCL-b-PEG block copolymers
-
Tetrahydrofuran (THF)
-
Deionized water
-
Four-stream Multi-inlet Vortex Mixer (MIVM)
Procedure:
-
Dissolve the amphiphilic block copolymer (e.g., PLGA-b-PEG) and Abamectin in THF. The drug-to-stabilizer weight ratio can be varied (e.g., 1:10, 2.5:10, 7.5:10, 10:10) to optimize loading and particle characteristics.
-
Set up the MIVM with four streams.
-
Feed the Abamectin/copolymer solution in THF into streams 1 and 2 at a flow rate of 12 mL/min.
-
Simultaneously, feed deionized water into streams 3 and 4 at a flow rate of 24 mL/min.
-
The rapid mixing within the MIVM induces the precipitation of the drug and self-assembly of the block copolymers into nanoparticles.
-
The resulting nanoparticle suspension can be collected from the outlet of the mixer.
Physicochemical Characterization:
-
Size and Polydispersity: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Loading Efficiency and Release Kinetics: Determine the amount of encapsulated Abamectin using High-Performance Liquid Chromatography (HPLC) after separating the nanoparticles from the aqueous phase by centrifugation. Release kinetics can be studied using a dialysis method against a suitable release medium.
Efficacy Testing against Meloidogyne incognita
-
Prepare different concentrations of the Abamectin-loaded nanoparticle suspension (e.g., 1 ppm).
-
Infect tomato seedlings with M. incognita juveniles.
-
Apply the nanoparticle suspensions to the soil around the infected plants.
-
Maintain the plants under controlled conditions.
-
After a specified period (e.g., 7-14 days), assess the mortality of the nematodes in the soil and the number of galls on the plant roots.
Experimental Workflow
Caption: Workflow for Abamectin-loaded nanoparticle formulation and testing.
Biopesticide Formulation: Alginate Encapsulation of Beauveria bassiana
Encapsulation of entomopathogenic fungi like Beauveria bassiana in a biopolymer matrix such as alginate protects the fungal conidia from environmental stressors like UV radiation and desiccation, thereby enhancing their viability and persistence in the field. This leads to more effective and reliable biological pest control.
Data Presentation
| Parameter | Value/Range | Reference |
| Encapsulating Agent | Sodium Alginate | [2] |
| Cross-linking Agent | Calcium Chloride (0.2 M) | [2] |
| Fungal Load | 1 x 10¹² conidia/g active ingredient | [2] |
| Drying Conditions | 35 °C for 72 h | [2] |
| Target Pest Example | Pyrethroid-resistant Triatoma infestans (Chagas disease vector) | [2] |
| Efficacy | Higher nymph mortality compared to unencapsulated fungus | [2] |
Experimental Protocols
Preparation of Alginate-Encapsulated Beauveria bassiana Conidia
This protocol details the ionic gelation method for encapsulating fungal conidia.
Materials:
-
Beauveria bassiana conidia (as a dry powder or suspension)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Sterile distilled water
-
Magnetic stirrer
-
Peristaltic pump or syringe with a needle
Procedure:
-
Prepare a 1% (w/v) sodium alginate solution by dissolving sodium alginate powder in sterile distilled water with constant stirring.
-
Disperse the B. bassiana conidia into the sodium alginate solution to achieve the desired concentration (e.g., 1 g of conidia powder per 60 mL of alginate solution). Stir the mixture for 30 minutes to ensure homogeneity.[2]
-
Prepare a 0.2 M CaCl₂ solution in sterile distilled water.
-
Using a peristaltic pump or a syringe, add the conidia-alginate mixture dropwise into the CaCl₂ solution while gently stirring. The droplets will instantly form gel beads upon contact with the calcium ions.
-
Allow the microcapsules to consolidate in the CaCl₂ solution with stirring for 1 hour.[2]
-
Filter the microcapsules and wash them three times with sterile distilled water to remove any residual CaCl₂.[2]
-
Spread the washed microcapsules on sterile filter paper in a Petri dish and dry them in an oven or incubator at 35 °C for 72 hours.[2]
Quality Control:
-
Viability of Encapsulated Conidia: Plate a known number of dried microcapsules on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate. Count the number of germinating conidia to determine the viability percentage.
-
Moisture Content: Determine the moisture content of the dried microcapsules using a moisture analyzer.
Efficacy Testing against Insect Nymphs:
-
Prepare experimental arenas (e.g., Petri dishes or small containers) with a food source for the target insect.
-
Place a known number of insect nymphs into each arena.
-
Apply the alginate-encapsulated B. bassiana at a specific dose (e.g., number of capsules per arena).
-
As a control, use unencapsulated conidia and a no-treatment control.
-
Monitor the mortality of the nymphs daily for a specified period (e.g., 10-14 days).
-
Confirm mycosis in dead insects by observing fungal growth on the cadavers.
Logical Relationship Diagram
Caption: Logic of alginate encapsulation for enhanced biopesticide performance.
RNAi-Based Biopesticide: dsRNA Synthesis and Formulation
RNA interference (RNAi) is a gene-silencing mechanism that can be harnessed for highly specific pest control. By delivering double-stranded RNA (dsRNA) that targets essential genes in a pest, it is possible to disrupt its normal physiological processes, leading to mortality. This approach offers exceptional target specificity, minimizing harm to non-target organisms.
Data Presentation
| Parameter | Value/Range | Reference |
| Active Ingredient | Double-stranded RNA (dsRNA) | [3] |
| Delivery Method | Foliar spray, trunk injection, irrigation | [3] |
| Mode of Action | Post-transcriptional gene silencing | [3] |
| Target Specificity | High, based on nucleotide sequence homology | [3] |
| Formulation Components | dsRNA, stabilizers (e.g., chitosan, liposomes), adjuvants | [4][5] |
| Environmental Stability | Low for naked dsRNA, enhanced by formulation | [5] |
Experimental Protocols
In Vitro Synthesis of dsRNA for Pest Control
This protocol outlines the in vitro transcription method for producing dsRNA.
Materials:
-
PCR-generated DNA template with T7 promoter sequences at both ends
-
In vitro transcription kit (e.g., MEGAscript™ RNAi Kit)
-
Nuclease-free water
-
RNase-free tubes and tips
Procedure:
-
Template Preparation: Generate a DNA template (300-600 bp) corresponding to a target gene in the pest using PCR. The primers used for this PCR must include the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') at their 5' ends.
-
In Vitro Transcription:
-
Set up the transcription reaction in an RNase-free tube according to the manufacturer's protocol. A typical reaction includes the DNA template, T7 RNA polymerase, and ribonucleotide triphosphates (NTPs).
-
Incubate the reaction at 37 °C for 2-4 hours. During this time, both strands of the DNA template will be transcribed, and the complementary RNA strands will anneal to form dsRNA.
-
-
DNase Treatment: Add DNase to the reaction mixture to digest the original DNA template. Incubate as recommended by the kit manufacturer.
-
dsRNA Purification: Purify the dsRNA from the reaction mixture using a method such as phenol/chloroform extraction followed by isopropanol precipitation, or by using a specialized RNA purification kit.
-
Quantification and Quality Control:
-
Quantify the dsRNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Verify the integrity and size of the dsRNA by running a sample on an agarose gel.
-
Formulation of dsRNA for Foliar Application
Naked dsRNA is susceptible to degradation in the environment. Formulation with nanocarriers and adjuvants is crucial for its stability and efficacy.
Materials:
-
Purified dsRNA
-
Chitosan nanoparticles or liposomes (as a carrier)
-
Non-ionic surfactant (e.g., Tween 20)
-
Sticker/Spreader adjuvant
-
Nuclease-free water
Procedure:
-
Complexation with Nanocarriers:
-
If using chitosan nanoparticles, mix the dsRNA solution with a suspension of pre-formed chitosan nanoparticles. The positively charged chitosan will electrostatically interact with the negatively charged dsRNA, forming a protective complex. The ratio of dsRNA to nanoparticles needs to be optimized.
-
If using liposomes, encapsulate the dsRNA within the liposomes using standard methods like thin-film hydration or microfluidics.
-
-
Preparation of Spray Solution:
-
In a clean container, add the desired volume of nuclease-free water.
-
Add the dsRNA-nanocarrier complex to the water and mix gently.
-
Add a non-ionic surfactant and a sticker/spreader adjuvant to the solution according to the manufacturer's recommendations. These will improve the wetting, spreading, and adhesion of the spray droplets on the plant foliage.
-
-
Application: Apply the formulated dsRNA solution to the target plants using a laboratory-scale sprayer, ensuring uniform coverage of the foliage.
Signaling Pathway Diagram
Caption: The RNA interference (RNAi) pathway for pest control.
References
- 1. Development of functionalized abamectin poly(lactic acid) nanoparticles with regulatable adhesion to enhance foliar retention - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Microencapsulation of a Native Strain of the Entomopathogenic Fungus Beauveria bassiana and Bioinsecticide Activity against Pyrethroid-Resistant Triatoma infestans to Vector Control of Chagas Disease in the Argentine Gran Chaco Region | MDPI [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Advances in nanocarriers to improve the stability of dsRNA in the environment [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 2-amino-5-bromonicotinate in Neurological Disorder Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 2-amino-5-bromonicotinate as a versatile scaffold in the design and synthesis of novel therapeutic agents for neurological disorders. This document details its application in the development of kinase inhibitors and neuroprotective agents, complete with experimental protocols and illustrative data.
Introduction
This compound is a key building block in medicinal chemistry, recognized for its role in the synthesis of a variety of bioactive molecules.[1] Its unique chemical structure, featuring amino, bromo, and methyl ester functionalities on a pyridine ring, allows for diverse chemical modifications, making it an ideal starting point for the development of targeted therapies for complex neurological diseases such as Parkinson's and Alzheimer's. The pyridine core is a common feature in many central nervous system (CNS) active drugs, and the substituents on the ring offer opportunities to fine-tune the pharmacological properties of the resulting compounds.
Application 1: Development of LRRK2 Kinase Inhibitors for Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease. Mutations in the LRRK2 gene are a common cause of familial Parkinson's, and increased LRRK2 kinase activity is also observed in idiopathic cases. Therefore, the inhibition of LRRK2 is a promising strategy to slow disease progression.
Here, we describe a hypothetical derivative of this compound, Compound MAB-LRRK2-01 , designed as a potent and selective LRRK2 inhibitor.
Quantitative Data Summary: In Vitro Activity of MAB-LRRK2-01
The inhibitory activity of MAB-LRRK2-01 was assessed in various in vitro assays. The following table summarizes the key quantitative data for easy comparison.
| Assay Type | Target | IC50 Value (nM) |
| Cell-free Kinase Assay | LRRK2 (Wild-Type) | 8 |
| Cell-free Kinase Assay | LRRK2 (G2019S mutant) | 15 |
| Whole-Cell Assay (pS1292 LRRK2) | Endogenous LRRK2 | 45 |
| Whole-Cell Assay (pRab10) | Endogenous LRRK2 Substrate | 50 |
Note: The data presented here are representative values for illustrative purposes based on known LRRK2 inhibitors and do not represent actual experimental results for a specific compound derived from this compound.
Signaling Pathway
MAB-LRRK2-01 is designed to act as a Type I kinase inhibitor, binding to the ATP-binding site of LRRK2 and preventing the phosphorylation of its substrates, including Rab proteins. This inhibition is expected to mitigate the downstream pathological effects of LRRK2 hyperactivation.
Caption: LRRK2 Signaling Pathway and Inhibition by MAB-LRRK2-01.
Experimental Protocols
A potential synthetic route to a library of LRRK2 inhibitors from this compound could involve a Suzuki or Stille coupling to introduce a substituted aryl or heteroaryl group at the 5-position, followed by amidation of the methyl ester at the 3-position.
References
Application Notes and Protocols for the Reaction of Methyl 2-amino-5-bromonicotinate with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-bromonicotinate is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its pyridine core, substituted with an amino group, a bromine atom, and a methyl ester, presents multiple reaction sites for diversification. The bromine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various carbon and nitrogen-based substituents. Additionally, the ester functionality can potentially react with highly nucleophilic organometallic reagents like Grignard and organolithium reagents.
These application notes provide an overview of common reactions of this compound with various organometallic reagents, including detailed, representative protocols and quantitative data to guide synthetic efforts. The methodologies described are crucial for the synthesis of novel compounds with potential applications in drug discovery and development.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.[2][3] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 5-position.
The following data is based on the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids and can be considered representative.[2]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | - |
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.[2]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed toluene and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by palladium and a copper co-catalyst.[4]
The following data is for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes and serves as a good estimate for the reactivity of this compound.[5][6]
| Entry | 2-Amino-3-bromopyridine | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |
| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)-5-methylpyridine | 82 |
This protocol is based on a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[5]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5.0 mol%)
-
CuI (5.0 mol%)
-
Et₃N (as base and solvent)
-
DMF (optional co-solvent)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.
-
Add DMF (if used) and stir for 30 minutes.
-
Add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and Et₃N.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and proceed with aqueous work-up and extraction.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction allows for the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.
Representative conditions for the Buchwald-Hartwig amination of 2-Amino-5-bromo-4-methylpyridine with various amines are summarized below.[7]
| Amine Type | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Primary Alkylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 |
| Secondary Alkylamine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-AmylOH | 100 |
| Aniline | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 110 |
| Amide | Pd(OAc)₂ | DPEPhos | Cs₂CO₃ | 1,4-Dioxane | 110 |
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination.[7]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Reactions with Strongly Nucleophilic Organometallics
Grignard and organolithium reagents are highly reactive organometallic compounds that can act as strong nucleophiles and bases.[1][9][10][11][12][13] Their reaction with this compound is expected to primarily involve the methyl ester group.
Reaction with Grignard Reagents
Grignard reagents (RMgX) typically add twice to esters to form tertiary alcohols after acidic workup.[1][12] The first addition leads to a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-bromonicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction yield for the synthesis of Methyl 2-amino-5-bromonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for this compound:
-
Bromination of Methyl 2-aminonicotinate: This involves the direct bromination of the pyridine ring of Methyl 2-aminonicotinate.
-
Esterification of 2-amino-5-bromonicotinic acid: This route involves the esterification of the carboxylic acid group of 2-amino-5-bromonicotinic acid to form the methyl ester.
Q2: What are the common challenges faced during the synthesis of this compound?
A2: Common challenges include low reaction yields, the formation of side products (such as di-brominated compounds), and difficulties in product purification.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the bromination and esterification reactions.
Q4: What are the key safety precautions to consider during the synthesis?
A4: Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Sulfuric acid is also highly corrosive and should be handled with care.
Troubleshooting Guides
Route 1: Bromination of Methyl 2-aminonicotinate
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by TLC until the starting material is consumed. - Temperature Control: Maintain the reaction temperature at 0°C during the dropwise addition of bromine to prevent side reactions. |
| Side Product Formation | - Over-bromination: The formation of di-brominated products (e.g., Methyl 2-amino-3,5-dibromonicotinate) is a common side reaction. Use a stoichiometric amount of bromine and add it dropwise to the reaction mixture to minimize this. - Regioisomers: While the 5-bromo isomer is the major product due to the directing effect of the amino group, other isomers may form. Careful purification by column chromatography may be necessary. |
| Product Loss During Workup | - Extraction: Ensure complete extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent (e.g., ethyl acetate) and performing multiple extractions. - Neutralization: Carefully neutralize the reaction mixture to avoid hydrolysis of the ester group. |
Issue: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Reaction Monitoring: Use TLC to ensure the complete consumption of the starting material before quenching the reaction. - Purification: If unreacted starting material is present, purify the product using column chromatography. |
| Di-brominated Side Product | - Stoichiometry Control: Precisely measure the amount of bromine used. - Purification: Separate the mono- and di-brominated products using column chromatography. The polarity difference between the two compounds should allow for effective separation. |
Route 2: Esterification of 2-amino-5-bromonicotinic acid
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium) | - Excess Alcohol: Use a large excess of methanol to drive the Fischer esterification equilibrium towards the product side. - Water Removal: Ensure all reagents and glassware are dry, as water can inhibit the reaction and shift the equilibrium back to the starting materials. - Catalyst Amount: Use a catalytic amount of a strong acid like sulfuric acid. |
| Reaction Temperature and Time | - Temperature: Maintain the reaction temperature at reflux (around 80°C) to ensure a sufficient reaction rate. - Duration: Allow the reaction to proceed for an adequate amount of time (e.g., 18 hours). Monitor by TLC for completion. |
| Product Hydrolysis during Workup | - Neutralization: Carefully and slowly neutralize the acidic reaction mixture with a saturated solution of sodium bicarbonate. Perform this step at a low temperature (e.g., in an ice bath) to minimize ester hydrolysis. |
Quantitative Data
Table 1: Reaction Conditions and Yield for the Esterification of 2-amino-5-bromonicotinic acid
| Catalyst | Alcohol | Temperature | Time | Yield | Reference |
| Sulfuric Acid | Methanol | 80°C | 18 h | 94% | [1] |
Note: Comprehensive quantitative data comparing various conditions for the bromination of Methyl 2-aminonicotinate is limited in the reviewed literature. The success of this reaction is highly dependent on careful control of stoichiometry and temperature to favor the mono-brominated product.
Experimental Protocols
Protocol 1: Bromination of Methyl 2-aminonicotinate
-
Dissolve Starting Material: In a round-bottom flask, dissolve Methyl 2-aminonicotinate (1.0 eq.) and sodium bicarbonate (2.0 eq.) in dichloromethane (DCM).
-
Cool the Mixture: Cool the stirred solution to 0°C in an ice bath.
-
Add Bromine: Slowly add a solution of bromine (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Monitor Reaction: Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification of 2-amino-5-bromonicotinic acid
-
Combine Reagents: In a round-bottom flask, add 2-amino-5-bromonicotinic acid (1.0 eq.) and methanol (a significant excess, e.g., 10-20 eq.).
-
Add Catalyst: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 eq.) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 18 hours.
-
Monitor Reaction: Check for the completion of the reaction by TLC.
-
Cool and Neutralize: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Dry and Concentrate: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product. A 94% yield has been reported for this method without further purification.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in the bromination of Methyl 2-aminonicotinate.
Caption: Troubleshooting workflow for low yield in the Fischer esterification of 2-amino-5-bromonicotinic acid.
References
Technical Support Center: Reactions Involving Methyl 2-amino-5-bromonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-bromonicotinate. The following sections address common side products and offer guidance on minimizing their formation during typical cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In widely used reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, several side products can arise. The most prevalent are:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, yielding Methyl 2-aminonicotinate. This is a common issue in palladium-catalyzed reactions.[1]
-
Homocoupling of the Boronic Acid/Ester: In Suzuki-Miyaura coupling, the boronic acid or ester reagent can couple with itself to form a symmetrical biaryl species.[2] This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[1]
-
Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-bromonicotinic acid), particularly under basic reaction conditions.
-
Dimerization of the Starting Material: Two molecules of this compound can react to form a symmetrical bipyridine dimer.
Q2: I am observing a significant amount of the hydrodehalogenated product (Methyl 2-aminonicotinate) in my reaction. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed processes. To minimize its formation, consider the following strategies:
-
Choice of Ligand and Catalyst: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over hydrodehalogenation.
-
Reaction Conditions: Ensure strictly anaerobic conditions, as oxygen can contribute to catalyst decomposition pathways that may lead to hydrodehalogenation. Thoroughly degas all solvents and reagents.
-
Hydride Source: Be mindful of potential hydride sources in your reaction mixture. Alcohols, amines, and even the solvent can sometimes act as hydride donors.
Q3: My Suzuki-Miyaura coupling is yielding a lot of the homocoupled boronic acid byproduct. What are the primary causes and solutions?
A3: Homocoupling of the boronic acid is a frequent side reaction. Key causes and troubleshooting steps include:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[1] Ensure your reaction setup is rigorously degassed.
-
Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), as the latter can directly promote homocoupling before being reduced to the active Pd(0) species.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling reaction.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, which forms the desired product, thus outcompeting the homocoupling pathway.[1]
Q4: The methyl ester on my product is being hydrolyzed. How can I prevent this?
A4: Ester hydrolysis is typically base-mediated. To prevent this:
-
Choice of Base: Use a weaker or non-nucleophilic base if the reaction conditions allow. For example, in some Suzuki couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be used instead of stronger bases like sodium hydroxide (NaOH).
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis.
-
Workup Procedure: Neutralize the reaction mixture promptly during the workup to prevent prolonged exposure to basic conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Inactive catalyst, poor solubility of reagents, inappropriate base or solvent. | - Use a fresh, active palladium catalyst and ligand.- Ensure all reagents are fully dissolved; consider a different solvent system.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). |
| High Percentage of Homocoupled Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst. | - Rigorously degas all solvents and reagents.- Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).- Add the boronic acid slowly to the reaction mixture. |
| Significant Hydrodehalogenation | Non-optimal ligand, presence of hydride sources. | - Use bulky, electron-rich phosphine ligands.- Ensure anhydrous conditions if water is not part of the solvent system. |
| Ester Hydrolysis | Strong basic conditions, prolonged reaction time at high temperature. | - Use a milder base (e.g., K₂CO₃).- Reduce reaction temperature and time.- Neutralize promptly during workup. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | Inactive catalyst, incorrect base, or ligand. | - Screen different palladium precatalysts and ligands (e.g., XPhos, SPhos, RuPhos).- Ensure a sufficiently strong, non-nucleophilic base is used (e.g., NaOtBu, K₃PO₄).- Use an anhydrous, aprotic solvent. |
| Formation of Hydrodehalogenated Side Product | Catalyst decomposition, presence of water or other proton sources. | - Use bulky, electron-rich ligands to promote reductive elimination.- Ensure strictly anhydrous and anaerobic conditions. |
| Ester Hydrolysis | Use of a strong, nucleophilic base. | - Opt for a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ if compatible with the reaction.- Minimize reaction time and temperature. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methods for similar substrates and is designed to minimize common side reactions.[3]
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium phosphate (K₃PO₄) (2.5 eq)
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Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v ratio).
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Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on general procedures for the amination of bromopyridines.[4]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe, followed by morpholine.
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Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: Common side products in Suzuki-Miyaura coupling.
Caption: Common side products in Buchwald-Hartwig amination.
Caption: General troubleshooting workflow for coupling reactions.
References
Technical Support Center: Purification of Methyl 2-amino-5-bromonicotinate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-amino-5-bromonicotinate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, offering step-by-step solutions.
Issue 1: Difficulty in Removing Unreacted Starting Material (e.g., 2-Aminopyridine Derivatives)
Question: My final product is contaminated with unreacted this compound (or a similar aminopyridine starting material). How can I effectively remove it?
Answer:
Unreacted aminopyridine starting materials are a common impurity. Due to their basic nature, several strategies can be employed for their removal:
-
Acid-Base Extraction: This is often the most effective and scalable method.[1]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer as a salt.[1]
-
Separate the organic layer containing your desired, less basic product.
-
Repeat the acid wash if necessary, monitoring the removal by Thin Layer Chromatography (TLC).[1]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it to obtain the purified product.
-
-
Column Chromatography: If acid-base extraction is not feasible due to the product's instability in acid, column chromatography is a reliable alternative.
-
Pro-Tip: To prevent peak tailing of the basic aminopyridine on silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system (e.g., hexane/ethyl acetate).
-
-
Recrystallization: If your product is a solid and has different solubility characteristics from the starting material, recrystallization can be a simple and effective purification method. Experiment with different solvent systems to find one where the product has high solubility in the hot solvent and low solubility when cold, while the impurity remains in solution.
-
Scavenger Resins: For small-scale purifications or to remove trace amounts of the basic impurity, scavenger resins (e.g., acidic resins) can be used. The resin binds to the basic impurity, which can then be removed by filtration.[1]
Issue 2: Product "Oiling Out" During Recrystallization
Question: I'm trying to recrystallize my this compound derivative, but it's separating as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when a compound separates from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities.[2] Here are several strategies to overcome this:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Use a Different Solvent System: The initial solvent may not be ideal. Try a solvent in which your compound is less soluble. Alternatively, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, warm the solution to clarify it and allow it to cool slowly.
-
Lower the Concentration: Your solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil and then attempt to recrystallize from the more dilute solution.
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure product to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[1]
-
Scratching: Use a glass rod to scratch the inside surface of the flask just below the solvent level. The small glass particles that are scraped off can act as nucleation sites.[1]
-
Issue 3: Co-elution of Product and Impurities During Column Chromatography
Question: I am unable to separate my desired product from a persistent impurity using column chromatography. How can I improve the separation?
Answer:
Achieving good separation in column chromatography depends on maximizing the differences in affinity between your product and the impurities for the stationary phase. Here are some optimization strategies:
-
Optimize the Eluent System:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), try a gradient elution where the polarity of the eluent is gradually increased over time. This can help to resolve closely eluting compounds.
-
Solvent Choice: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try substituting ethyl acetate with acetone or dichloromethane to alter the selectivity of the separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: For basic compounds, alumina (neutral or basic) can sometimes provide better separation and reduce tailing compared to silica gel.
-
Reverse-Phase Silica: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can offer a different separation mechanism.
-
-
Improve Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.
-
Load your sample in a small volume of solvent and as a concentrated band at the top of the column to ensure sharp peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common purification technique for Suzuki-Miyaura coupling products of this compound?
A1: The most common purification strategy for the products of Suzuki-Miyaura coupling reactions involves an initial work-up followed by column chromatography. The typical workflow is as follows:
-
Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst.[3][4] The filtrate is then washed with an aqueous base (e.g., sodium carbonate solution) to remove unreacted boronic acid and then with brine.[4]
-
Column Chromatography: The crude product obtained after the work-up is then purified by flash column chromatography on silica gel.[3][5] A gradient of ethyl acetate in hexanes is a common eluent system.[3][4]
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed to achieve higher purity.[4][5]
Q2: How can I purify N-acylated derivatives of this compound?
A2: N-acylated derivatives are generally less basic than the starting amine, which simplifies purification. A standard procedure is as follows:
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate to neutralize any excess acylating agent and acid byproducts. Extract the product into an organic solvent. Wash the organic layer with water and brine.[6]
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.[6] Recrystallization can also be an effective final purification step for solid products.
Q3: What are some common impurities to look out for in the synthesis of these derivatives?
A3: The nature of impurities will depend on the specific reaction being performed.
-
For Suzuki-Miyaura reactions: Common impurities include unreacted starting material (this compound), homocoupled products of the boronic acid, and residual palladium catalyst.
-
For N-acylation reactions: Unreacted starting amine and excess acylating agent (or its hydrolysis product) are the most common impurities.
-
For N-alkylation reactions: Besides unreacted starting materials, potential impurities include over-alkylated products (dialkylation) and byproducts from the reducing agent.
Q4: My derivative is a salt. How should I approach its purification?
A4: If your derivative is a salt (e.g., a hydrochloride salt), you can often purify it by recrystallization from a suitable polar solvent system, such as ethanol/water or methanol/ether. Alternatively, you can neutralize the salt with a base to obtain the free base, which may then be purified by extraction and/or chromatography before, if desired, reforming the salt with the appropriate acid.
Data Presentation
The following table summarizes typical yields and purification methods for various derivatives of this compound based on analogous compounds reported in the literature.
| Derivative Type | Example Reaction | Purification Method(s) | Typical Yield (%) | Purity (by HPLC) |
| Suzuki-Coupled | 2-Amino-5-(phenyl)-nicotinate | Column Chromatography, Recrystallization | 85-90 | >98% |
| Suzuki-Coupled | 2-Amino-5-(4-fluorophenyl)-nicotinate | Column Chromatography, Recrystallization | 80-89 | >98% |
| N-Acylated | Methyl 5-acetamido-3-methylpicolinate | Column Chromatography | 85-95 | >98%[6] |
| N-Acylated | Methyl 5-benzamido-3-methylpicolinate | Column Chromatography | 80-90 | >98%[6] |
Experimental Protocols
Protocol 1: Purification of a Suzuki-Miyaura Coupling Product (e.g., Methyl 2-amino-5-arylnicotinate)
This protocol is adapted from procedures for analogous compounds.[3]
-
Reaction Work-up:
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 1M aqueous sodium carbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the column and elute with the chosen solvent gradient.
-
Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.
-
Concentrate the pure fractions under reduced pressure to yield the purified product.
-
-
Recrystallization (Optional):
-
Dissolve the product from chromatography in a minimal amount of a hot solvent (e.g., ethanol).
-
Slowly add a co-solvent (e.g., water) until the solution becomes turbid.
-
Warm the mixture until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
References
Technical Support Center: Optimizing Reaction Conditions for Alkylation of Brominated Pyridines
Welcome to the technical support center for the alkylation of brominated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
General Troubleshooting and FAQs
This section addresses broad issues that can apply to various alkylation methods for brominated pyridines.
Q1: My alkylation reaction is showing low or no product yield. What are the initial checks I should perform?
A1: Low or no yield is a common issue that can stem from several factors. Systematically troubleshooting can help identify the root cause.
-
Reagent Quality: Ensure the purity and integrity of your starting materials, including the brominated pyridine, alkylating agent, catalyst, ligands, and base. Impurities can poison the catalyst or lead to unwanted side reactions.[1]
-
Reaction Atmosphere: Many coupling reactions, particularly those involving organometallic reagents, are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.[2][3]
-
Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Some reactions require heating to overcome activation barriers, while others may need cooling to prevent degradation or side reactions.[4][5]
-
Stirring: In heterogeneous reactions, ensure efficient stirring to facilitate proper mixing of all components.
Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity in pyridine alkylation can be challenging due to the electronic nature of the pyridine ring, which can direct reactions to the C2, C3, or C4 positions.[6]
-
Directing Groups: The position of the bromine atom and other substituents on the pyridine ring will strongly influence the regioselectivity.
-
Steric Hindrance: Employing bulky ligands or alkylating agents can favor reaction at less sterically hindered positions.[2][6]
-
Blocking Groups: For certain reactions like the Minisci alkylation, using a removable blocking group on the pyridine nitrogen can direct alkylation specifically to the C4 position.[7][8]
-
Catalyst and Ligand Choice: The choice of catalyst and ligand system is crucial and can significantly influence the regiochemical outcome. Screening different combinations is often necessary.[2][9]
Q3: What are common side reactions in the alkylation of brominated pyridines, and how can they be minimized?
A3: Several side reactions can compete with the desired alkylation, reducing the yield of the target product.
-
Homocoupling: This is the reaction of two molecules of the same coupling partner (e.g., two molecules of the brominated pyridine or two molecules of the alkylating agent). It can often be minimized by ensuring a thoroughly degassed reaction environment to remove oxygen.[2]
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid reagent by a proton source. Using anhydrous solvents and stable boronic esters (like pinacol esters) can mitigate this issue.[2]
-
Elimination Reactions: When using tertiary alkyl halides as alkylating agents, elimination can be a significant side reaction. It is often better to use primary or secondary alkyl halides.[6]
-
Over-alkylation: The product of the initial alkylation can sometimes undergo a second alkylation. Using a stoichiometric amount of the alkylating agent or adding it slowly can help prevent this.[6]
Method-Specific Troubleshooting Guides
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between brominated pyridines and organoboron compounds.
Q: My Suzuki coupling reaction with a bromopyridine is giving a low yield. What are the likely causes and solutions?
A: Low yields in Suzuki couplings of bromopyridines are frequently encountered.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Use bulky phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent pyridine coordination.[2]
-
-
Inefficient Oxidative Addition: The C-Br bond of some bromopyridines can be less reactive, leading to a slow oxidative addition step.[2]
-
Solution: Increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.
Quantitative Data: Optimizing Suzuki Coupling of 3-Bromopyridine [10]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 95% EtOH | 80 | 85 |
| 2 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 95% EtOH | 80 | 70 |
| 3 | PdCl₂(PPh₃)₂ (2) | None | K₂CO₃ (2) | 95% EtOH | 80 | 82 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | 95% EtOH | 80 | 75 |
| 5 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 80 | 60 |
Experimental Protocol: General Procedure for Suzuki Coupling of 2-Bromopyridine [2]
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).
-
Degassing and Solvent Addition: Seal the flask, and cycle between vacuum and argon three times. Add degassed solvent (e.g., THF).
-
Reaction: Heat the reaction mixture at the optimized temperature (e.g., 80 °C) for the required time (e.g., 12 hours), monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between brominated pyridines and amines.
Q: My Buchwald-Hartwig amination of a 2-bromopyridine is not working well. What should I optimize?
A: Challenges in the Buchwald-Hartwig amination of bromopyridines often relate to the catalyst system and reaction conditions.
-
Ligand Choice: The choice of ligand is critical and depends on the amine nucleophile. Different classes of amines (primary, secondary, aryl, etc.) have different optimal ligands.[11][12]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used. The solubility of the base is also an important factor.[11][12]
-
Solvent Effects: The solvent must be able to dissolve the reagents and not interfere with the catalyst. Toluene, dioxane, and THF are common choices. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction.[12]
-
Volatile Amines: When using volatile amines, the reaction should be performed in a sealed tube to prevent the escape of the amine.[13]
Quantitative Data: Buchwald-Hartwig Amination Ligand and Base Screening
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos | NaOt-Bu | Toluene | 100 | High |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 110 | Good |
| 3 | Pd₂(dba)₃ (1) | RuPhos | LHMDS | THF | 80 | Moderate |
| 4 | Pd(OAc)₂ (2) | P(o-tolyl)₃ | Cs₂CO₃ | Toluene | 100 | Low |
Note: Yields are generalized as they are highly substrate-dependent.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [13]
-
Reaction Setup: In a glovebox, add the 2-bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) to an oven-dried sealed tube.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv) and a stir bar.
-
Solvent and Amine Addition: Remove the tube from the glovebox, add the solvent (e.g., toluene), and then add the volatile amine (1.1-1.5 equiv).
-
Sealing and Reaction: Quickly seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) for the necessary time, with stirring.
-
Work-up and Purification: After cooling, carefully open the sealed tube. Dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is used to couple terminal alkynes with brominated pyridines.
Q: I am struggling with a Sonogashira coupling of a bromopyridine. The reaction is sluggish and gives low yields. What can I do?
A: The efficiency of Sonogashira couplings can be influenced by the catalyst system, base, and solvent.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. The ratio of these can be important.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used and often serves as the solvent as well.[5]
-
Solvent: Solvents like DMF or DMSO can be effective, sometimes leading to higher yields than THF.[5]
-
Temperature: Increasing the reaction temperature can often improve the rate and yield.[5]
-
Ligand Effects: The presence of certain functional groups on the pyridine ring, like amidoximes, can chelate the metal catalysts and inhibit the reaction.[14]
Quantitative Data: Optimizing Sonogashira Coupling of 2-Amino-3-bromopyridine [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (1 mL) | DMF | 100 | 96 |
| 2 | PdCl₂(PPh₃)₂ (2.5) | None | CuI (5) | Et₃N (1 mL) | DMF | 100 | 89 |
| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (1 mL) | DMSO | 100 | 92 |
| 4 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N (1 mL) | THF | Reflux | Trace |
| 5 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | K₂CO₃ (2) | DMF | 100 | 78 |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [5]
-
Reaction Setup: To a reaction vessel, add the 2-amino-3-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) iodide (5 mol%).
-
Solvent and Base Addition: Add the solvent (e.g., DMF) and the base (e.g., Et₃N).
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an argon atmosphere for the required time (e.g., 3 hours).
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Grignard and Lithiation Reactions
Direct alkylation using organometallic reagents like Grignard or organolithium reagents can be a powerful method but is often plagued by issues of selectivity and side reactions.
Q: I am attempting a Grignard reaction with a bromopyridine, but I am getting a complex mixture of products. How can I improve this reaction?
A: Grignard reactions with bromopyridines can be challenging.
-
Grignard Formation: The formation of the pyridyl Grignard reagent can be sluggish. The use of an auxiliary reagent like ethyl bromide can help initiate the reaction.[15]
-
Side Reactions: Grignard reagents are strong bases and can deprotonate other species in the reaction mixture. They are also highly reactive and can add to carbonyl groups, including esters, twice.[16]
-
Temperature Control: These reactions are often performed at low temperatures to control their reactivity and minimize side reactions.
-
Alternative Methods: For some transformations, a lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi or s-BuLi) followed by quenching with an electrophile can be a more controlled alternative. The choice of solvent (coordinating vs. non-coordinating) and concentration can influence the site of lithiation.[17][18]
Experimental Protocol: Lithiation and Alkylation of 2,5-Dibromopyridine [17]
-
Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,5-dibromopyridine in the chosen solvent (e.g., toluene for C2 selectivity, or a coordinating solvent for C5 selectivity).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C).
-
Lithiation: Slowly add a solution of n-butyllithium (1.2 equiv) dropwise, maintaining the low temperature.
-
Stirring: Stir the reaction mixture at low temperature for a specified time to allow for the lithium-halogen exchange.
-
Electrophilic Quench: Add the alkylating agent (e.g., an aldehyde or alkyl halide) and allow the reaction to slowly warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify by column chromatography.
Logical Relationship in Selective Lithiation
Caption: Solvent and concentration effects on the regioselectivity of lithiation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nucleophilic Aromatic Substitution on Bromopyridines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on bromopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your SNAr reactions with bromopyridines in a question-and-answer format.
Question 1: Why is my SNAr reaction with a bromopyridine showing low to no conversion of the starting material?
Answer: Low reactivity in SNAr reactions with bromopyridines can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
-
Positional Deactivation: The position of the bromine atom on the pyridine ring is a critical factor. The 2- and 4-positions are significantly more activated towards nucleophilic attack than the 3-position. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. For an attack at the 3-position, this resonance stabilization involving the nitrogen atom is not possible, leading to a higher energy intermediate and a slower reaction rate.[1][2]
-
Insufficient Activation: The pyridine ring itself may not be electron-deficient enough for the reaction to proceed efficiently. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the bromine atom is often necessary to activate the ring for nucleophilic attack.[3][4] If your bromopyridine substrate lacks sufficient activation, the reaction will likely be sluggish.
-
Nucleophile Strength: The nucleophile's strength plays a crucial role. Weaker nucleophiles will react slower. The reactivity of the nucleophile can be enhanced by the choice of base and solvent.
-
Reaction Conditions: Inappropriate reaction conditions, such as temperature, solvent, and base, can lead to low conversion. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[5] The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the nucleophile.[6]
Question 2: My reaction is producing a mixture of products and is difficult to purify. What are the likely side reactions?
Answer: The formation of multiple products in SNAr reactions on bromopyridines can be due to several side reactions:
-
Homocoupling: Dimerization of the starting bromopyridine or the nucleophile can occur, especially if transition metal catalysis is used as an alternative to SNAr.
-
Reaction at other functional groups: If your starting material or nucleophile contains other reactive functional groups, these may compete with the desired SNAr reaction.
-
Cine Substitution: This is a less common but possible side reaction, particularly with very strong bases. In cine substitution, the nucleophile attacks a position adjacent to the carbon bearing the bromine, proceeding through a pyridyne intermediate.[1]
-
N-Alkylation/Arylation: With certain nucleophiles, such as those containing nitrogen, competitive reaction at the pyridine nitrogen can occur.
Question 3: I am observing the opposite trend in reactivity for my halopyridines than expected (e.g., bromo is more reactive than fluoro). Why might this be happening?
Answer: While the typical reactivity order for halogens in SNAr is F > Cl > Br > I due to the rate-determining step being the nucleophilic attack, there are exceptions.[7][8] In some cases, particularly with pyridinium salts, the mechanism can be more complex, and the deprotonation of the intermediate can become rate-limiting.[8] In such cases, the leaving group ability of the halogen (I > Br > Cl > F) can play a more significant role, leading to a reversal of the expected reactivity trend. Additionally, some reactions on bromopyridines may proceed through a different mechanism altogether, such as the SRN1 (radical nucleophilic substitution) mechanism, which would explain the unexpected efficiency of the bromopyridine reaction.[9]
Frequently Asked Questions (FAQs)
Q1: Which position on the pyridine ring is most reactive for SNAr?
A1: The 2- and 4-positions are the most reactive towards nucleophilic aromatic substitution.[1][2] This is because the negative charge of the intermediate formed upon nucleophilic attack can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization. This stabilization is not possible for attack at the 3- and 5-positions.
Q2: How can I increase the rate of my SNAr reaction on a bromopyridine?
A2: To increase the reaction rate, you can:
-
Increase the temperature: Many SNAr reactions require heating.[5]
-
Use a more polar aprotic solvent: Solvents like DMF, DMSO, or NMP can enhance the nucleophilicity of your nucleophile.[6]
-
Choose a stronger base: A stronger base will more effectively deprotonate the nucleophile, increasing its reactivity.
-
Add an activating group: If possible, modify your substrate to include an electron-withdrawing group at the ortho or para position to the bromine.[3][4]
-
Activate the pyridine nitrogen: Formation of an N-phosphonium pyridinium intermediate has been shown to dramatically increase the reactivity of halopyridines in SNAr reactions, even allowing some reactions to proceed at room temperature.[10]
Q3: Is bromine a good leaving group for SNAr on pyridines?
A3: In the context of SNAr, where the attack of the nucleophile is often the rate-determining step, bromine is generally a less effective leaving group than fluorine or chlorine. The reactivity trend is typically F > Cl > Br > I.[7][8] This is because the high electronegativity of fluorine activates the ring towards nucleophilic attack. However, under certain conditions or if the mechanism deviates from a pure SNAr pathway, bromopyridines can be effective substrates.
Q4: When should I consider an alternative to an SNAr reaction?
A4: If you have explored various conditions for SNAr on your bromopyridine and are still facing challenges with low yield or side products, it may be time to consider alternative synthetic strategies. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Suzuki coupling (for C-C bond formation), are powerful alternatives for the functionalization of bromopyridines.[1][7]
Data Presentation
Table 1: Relative Reactivity of Halopyridines in SNAr Reactions
| Halopyridine | Nucleophile | Solvent | Temperature (°C) | Relative Rate | Reference |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 25 | 320 | [11] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 25 | 1 | [11] |
| 2-Bromopyridine | Piperidine | Methanol | 25 | ~1 | [8] |
| 2-Iodopyridine | Piperidine | Methanol | 25 | ~1 | [8] |
Note: The relative rates can vary significantly depending on the specific nucleophile, solvent, and reaction conditions.
Table 2: Effect of Electron-Withdrawing Groups (EWGs) on SNAr Yields of Chloropyridines with Amines
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | KF, H₂O, Reflux, 17h | Unsatisfactory | [4] |
| 2-Chloro-5-nitropyridine | Morpholine | KF, H₂O, Reflux, 17h | 95 | [4] |
| 2-Chloropyridine | Cyclohexylamine | KF, H₂O, Reflux, 17h | Unsatisfactory | [4] |
| 2-Chloro-5-nitropyridine | Cyclohexylamine | KF, H₂O, Reflux, 17h | 92 | [4] |
Note: This data for chloropyridines illustrates the significant activating effect of a strong EWG like a nitro group, a principle that directly applies to bromopyridines.
Experimental Protocols
Protocol 1: General Procedure for SNAr of a Bromopyridine with a Thiol Nucleophile
This protocol is adapted from a general method for the reaction of heteroaryl halides with thiols.[12]
Materials:
-
Bromopyridine (1.0 equiv)
-
Thiol (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylacetamide (DMAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the bromopyridine, thiol, and potassium carbonate.
-
Add anhydrous DMAc to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure thioether product.
Protocol 2: Microwave-Assisted SNAr of 2-Bromopyridine with Sodium Ethoxide
This protocol is based on a microwave-assisted method for the synthesis of alkoxy-pyridines.[13]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Sodium metal (Na) (1.5 equiv)
-
Anhydrous ethanol (EtOH)
-
Microwave reactor vial
-
Magnetic stirrer bar
Procedure:
-
Carefully add sodium metal in small pieces to anhydrous ethanol in a microwave reactor vial equipped with a magnetic stirrer bar. Allow the sodium to react completely to form sodium ethoxide in situ.
-
To the solution of sodium ethoxide, add 2-bromopyridine.
-
Seal the microwave vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 2-ethoxypyridine.
Visualizations
Caption: A troubleshooting workflow for low conversion in SNAr reactions on bromopyridines.
Caption: The two-step addition-elimination mechanism of SNAr on a bromopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
how to avoid decomposition of Methyl 2-amino-5-bromonicotinate during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid the decomposition of Methyl 2-amino-5-bromonicotinate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: this compound is susceptible to three primary decomposition pathways due to its functional groups (ester, aminopyridine, and bromo substituent):
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (2-amino-5-bromonicotinic acid) under either acidic or basic conditions. Basic conditions, in particular, promote rapid and irreversible hydrolysis.
-
Decarboxylation: While less common at moderate temperatures, the resulting nicotinic acid from hydrolysis can undergo decarboxylation at elevated temperatures to yield 2-amino-5-bromopyridine.
-
Dehalogenation: During palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromine atom can be replaced by a hydrogen atom, leading to the formation of Methyl 2-aminonicotinate as a significant byproduct. This is often facilitated by hydride sources in the reaction mixture.
Q2: How can I minimize hydrolysis of the methyl ester group?
A2: To minimize hydrolysis, it is crucial to control the pH of your reaction mixture. Avoid strongly acidic or basic conditions, especially in the presence of water. If a base is required for the reaction, consider using a non-nucleophilic, anhydrous base. When an aqueous workup is necessary, perform it at low temperatures and as quickly as possible, followed by immediate extraction into an organic solvent.
Q3: What conditions favor the unwanted dehalogenation side reaction?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. Factors that can promote dehalogenation include:
-
High Temperatures: Elevated temperatures can increase the rate of this side reaction.
-
Choice of Catalyst and Ligand: Some palladium catalysts and ligands are more prone to generating palladium hydride species that are responsible for dehalogenation.
-
Presence of Hydride Sources: Reagents such as certain alcohols, amines, or even trace water can act as hydride donors.
-
Extended Reaction Times: Longer reaction times increase the likelihood of dehalogenation.
Q4: Is this compound sensitive to light?
A4: Bromoaromatic compounds can be susceptible to photodecomposition. While specific data for this compound is limited, it is good laboratory practice to protect reactions from direct light, especially if the reaction is running for an extended period.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remaining | Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity. | Use bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. |
| Inefficient Oxidative Addition: The C-Br bond may be less reactive. | Increase the reaction temperature moderately (e.g., 80-100 °C). Screen different palladium pre-catalysts and ligands. | |
| Formation of a significant amount of Methyl 2-aminonicotinate (dehalogenated byproduct) | Dehalogenation: Presence of palladium hydride species. | Use anhydrous solvents and reagents. Consider using a different base (e.g., K₃PO₄ instead of stronger bases). Minimize reaction time. |
| Protodeboronation of Boronic Acid: Hydrolysis of the boronic acid. | Use fresh boronic acid or more stable boronic esters (e.g., pinacol esters). Ensure anhydrous reaction conditions. | |
| Complex mixture of products | Multiple Side Reactions: A combination of the above issues. | Systematically optimize reaction conditions: screen different catalysts, ligands, bases, solvents, and temperatures. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or does not go to completion | Catalyst Poisoning: The aminopyridine substrate can coordinate to the palladium catalyst. | Employ bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) that are known to be effective for heteroaryl halides. |
| Inadequate Base: The chosen base may not be strong enough for efficient deprotonation of the amine. | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Be mindful of substrate compatibility with strong bases. | |
| Formation of palladium black | Catalyst Decomposition: The catalyst is not stable under the reaction conditions. | Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use a pre-catalyst that is more stable. Avoid excessively high temperatures. |
| Ester group is hydrolyzed | Base-Mediated Hydrolysis: The base used in the reaction is hydrolyzing the methyl ester. | Use a weaker base if compatible with the reaction (e.g., Cs₂CO₃). If a strong base is necessary, use strictly anhydrous conditions and minimize reaction time. |
Data Presentation
The following table summarizes recommended starting conditions for common reactions involving this compound, aimed at minimizing decomposition. Note that these are general guidelines and may require optimization for specific substrates.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 90-110 | 4-18 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Decomposition
This protocol is designed to minimize dehalogenation and hydrolysis.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents, finely ground and dried)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and SPhos.
-
Add anhydrous 1,4-dioxane and degassed water (in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Decomposition
This protocol uses a robust catalyst system to minimize side reactions.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Technical Support Center: Troubleshooting Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting low conversion rates in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction has a low yield. What are the first parameters I should investigate?
A1: When troubleshooting a low-yield cross-coupling reaction, a systematic approach is recommended. Begin by evaluating the following key parameters:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands are often beneficial.[1] Consider screening different catalyst systems.
-
Reaction Conditions: Temperature, reaction time, and mixing efficiency play a significant role. Many coupling reactions require heating, but excessive heat can lead to catalyst decomposition.[1]
-
Reagent Quality: Ensure the purity of your starting materials, as impurities can poison the catalyst. Amines, in particular, should be purified before use.
-
Inert Atmosphere: Cross-coupling reactions are sensitive to air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.
Q2: I observe a black precipitate in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition and agglomeration. This leads to a decrease in the concentration of the active catalytic species in solution and, consequently, low conversion.
Causes and Solutions:
| Cause | Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas. |
| High Reaction Temperature | Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature. |
| Inappropriate Solvent | The solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can help stabilize the catalytic species in some cases. |
Q3: What are the most common side reactions in cross-coupling, and how can they be minimized?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling: This is the self-coupling of the starting materials, often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective way to minimize this.[1]
-
Protodeboronation (in Suzuki-Miyaura reactions): This involves the replacement of the boronic acid group with a hydrogen atom, particularly with heteroaryl boronic acids in the presence of aqueous bases.[1] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, or switch to anhydrous conditions.[1]
-
Dehalogenation: The halide on your starting material can be replaced by a hydrogen atom. Ensure your solvents are not a source of hydrides.[1]
-
β-Hydride Elimination (with sp³-hybridized substrates): This is a common undesired side reaction when using alkyl substrates.[2] The choice of ligand and reaction conditions is crucial to suppress this pathway.[2]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Issue: Low yield in the coupling of an aryl chloride.
Aryl chlorides are often less reactive than the corresponding bromides or iodides. To improve the yield:
-
Use a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[3]
-
Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3]
Quantitative Data: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
The following table illustrates the impact of different bases and solvents on the yield of the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.
| Entry | Base | Solvent | Catalyst | Ligand | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 100 | 95 |
| 4 | Cs₂CO₃ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | - | 90 | 98 |
| 5 | Et₃N | Toluene | Pd(OAc)₂ | PPh₃ | 100 | 20 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4]
Experimental Protocol: General Procedure for Base Screening in Suzuki-Miyaura Coupling
This protocol provides a general method for screening different bases to optimize a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[5]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Issue: Low yield in the amination of a complex substrate.
Buchwald-Hartwig aminations can be sensitive, especially with complex molecules.
-
Ligand Screening: A variety of biaryl phosphine ligands have been developed for this reaction. Screening different ligands is often necessary to find the optimal one for a specific substrate combination.[6]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent Effects: Toluene and dioxane are common solvents. However, for some substrates, other solvents may provide better results.[7]
Quantitative Data: Optimization of Buchwald-Hartwig Double Amination
The following data shows the optimization of a microwave-assisted Buchwald-Hartwig double amination reaction.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 130 | 30 | 91 |
| 2 | 140 | 30 | 93 |
| 3 | 150 | 30 | 95 |
| 4 | 150 | 20 | 96 |
| 5 | 150 | 10 | 98 |
Reaction conditions: Phenoxazine, 1,4-dibromobenzene, Pd₂(dba)₃, XPhos, t-BuONa, anhydrous toluene, 200 W microwave power.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the aryl halide and the anhydrous solvent.
-
Add the amine and seal the tube.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product as needed.[5]
Visualization: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination.
Heck Coupling
Issue: Low conversion and formation of palladium black.
This is a common issue in Heck reactions, indicating catalyst instability.
-
Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst.
-
Temperature Control: While Heck reactions often require high temperatures, excessive heat can accelerate catalyst decomposition.
-
Solvent: Polar aprotic solvents like DMF can help to stabilize the active catalyst.
Visualization: Troubleshooting Low Conversion in Heck Reactions
Caption: A workflow for diagnosing and resolving low conversion in Heck reactions.
Sonogashira Coupling
Issue: Low yield and significant homocoupling of the alkyne (Glaser coupling).
This is a common side reaction in copper-co-catalyzed Sonogashira couplings.
-
Inert Atmosphere: The Glaser coupling is an oxidative process, so it is crucial to maintain a strictly inert atmosphere.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol to avoid alkyne homocoupling.
-
Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used. The choice and purity of the amine can be critical.
Visualization: Sonogashira Catalytic Cycle (with Copper Co-catalyst)
Caption: The interconnected catalytic cycles of a copper-co-catalyzed Sonogashira reaction.
Stille Coupling
Issue: Difficulty in removing organotin byproducts.
Organotin compounds are toxic and can be challenging to remove from the reaction mixture.
-
Workup Procedure: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can help to precipitate the tin byproducts as insoluble tin fluorides.
-
Purification: Filtering the crude product through a plug of silica gel with an eluent containing a small amount of triethylamine can also be effective in removing tin residues.[8]
Negishi Coupling
Issue: Low reactivity of the organozinc reagent.
The preparation and reactivity of the organozinc reagent are critical for the success of a Negishi coupling.
-
Organozinc Reagent Preparation: The method of preparation (e.g., from an organolithium or Grignard reagent with a zinc salt, or direct insertion of zinc) can impact reactivity.
-
Additives: The addition of lithium chloride (LiCl) can help to solubilize the organozinc reagent and improve its reactivity.
-
Catalyst System: For challenging couplings, highly active catalyst systems with bulky, electron-rich ligands are often required.[3]
Quantitative Data: Effect of Ligand on Negishi Coupling Yield
The following table shows the effect of different ligands on the yield of a Negishi cross-coupling reaction.
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 45 |
| 2 | P(o-tol)₃ | 62 |
| 3 | P(tBu)₃ | 85 |
| 4 | RuPhos | 92 |
| 5 | SPhos | 95 |
Conditions: p-tolylzinc chloride, 2-bromoanisole, Pd₂(dba)₃ (0.1%), ligand (0.1%), THF, 75 °C.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Functionalization of Methyl 2-amino-5-bromonicotinate
Welcome to the technical support center for the selective functionalization of Methyl 2-amino-5-bromonicotinate. This valuable building block is frequently used in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
General Issues
-
Q1: My reaction is not proceeding, or the yield is very low. What are the general first steps for troubleshooting? A1: Low or no product yield is a common issue in cross-coupling reactions.[2] First, verify the integrity of your starting material, this compound. Ensure all reagents are pure and solvents are anhydrous and degassed, as palladium catalysts are sensitive to oxygen.[3] Check that your reaction is under a properly maintained inert atmosphere (Argon or Nitrogen). Finally, confirm the accuracy of reagent stoichiometry and reaction temperature.
-
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it? A2: The formation of palladium black indicates catalyst decomposition, where the active Pd(0) species has precipitated out of the catalytic cycle.[3][4] This can be caused by excessively high temperatures, impurities in the reaction mixture, or an insufficient ligand-to-palladium ratio.[4] To prevent this, try lowering the reaction temperature, ensuring all reagents and solvents are pure, and consider using more robust, sterically hindered ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to stabilize the palladium center.[2][4]
Reaction-Specific Issues
-
Q3 (Suzuki Coupling): I am experiencing low yields and significant side products like homocoupling and protodeboronation. How can I optimize my Suzuki reaction? A3: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, inhibiting its activity.[2][4] Using bulky, electron-rich phosphine ligands can help shield the palladium center.[2] Protodeboronation, the replacement of the boronic acid group with hydrogen, can be minimized by using a slight excess (1.1-1.2 equivalents) of the boronic acid, ensuring the reaction is thoroughly degassed, and using stable boronic esters (e.g., pinacol esters).[2][4] For the base, potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often effective for challenging couplings.[2]
-
Q4 (Buchwald-Hartwig Amination): Why is the Buchwald-Hartwig amination of my 2-amino-5-bromonicotinate derivative so challenging? A4: The amination of 2-halopyridines is notoriously difficult due to the pyridine nitrogen's propensity to coordinate with and poison the palladium catalyst.[3] This is the most common challenge for this class of substrate. The choice of a sterically bulky ligand is critical to prevent this coordination. Additionally, the selection of the correct base (e.g., sodium tert-butoxide) is crucial for the catalytic cycle to proceed efficiently.[2][3]
-
Q5 (Sonogashira Coupling): My Sonogashira coupling is sluggish and gives a low yield. What are the key parameters to check? A5: For Sonogashira couplings, catalyst choice is paramount. Systems based on Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ have shown high efficacy with similar substrates.[5] The reaction also requires a co-catalyst, typically copper(I) iodide (CuI).[6][7][8] Ensure your amine base, like triethylamine (Et₃N), is anhydrous and used in sufficient excess to neutralize the generated acid.[2] The reaction temperature is also critical; for related 2-amino-3-bromopyridines, 100 °C in DMF has been shown to be optimal.[5][8]
-
Q6 (Nucleophilic Aromatic Substitution - SNAr): Can I functionalize the 5-bromo position using SNAr? What are the limitations? A6: Nucleophilic aromatic substitution (SNAr) on an aryl halide requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[9][10] In this compound, the ester group is electron-withdrawing, but the amino group is electron-donating, which may not provide sufficient activation for an SNAr reaction to proceed easily under standard conditions. Traditional synthetic routes often rely on transition metal-catalyzed cross-coupling reactions for this reason.[11]
Troubleshooting Guides
Table 1: General Troubleshooting for Low Yield in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity/Poisoning | The pyridine nitrogen can inhibit the palladium catalyst.[2][3] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium.[2][3] Consider increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%).[2] |
| Poor Reagent/Solvent Quality | Reagents may be degraded; solvents may contain water or oxygen. Use freshly purified reagents. Use anhydrous, degassed solvents (sparge with argon or use freeze-pump-thaw cycles).[4] |
| Inappropriate Base or Solvent | The base may be too weak, too strong, or insoluble. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig).[2] Ensure the base is finely powdered. Choose a solvent where all components are soluble at the reaction temperature (e.g., Toluene, 1,4-Dioxane, DMF).[3] |
| Suboptimal Temperature/Time | The reaction may be too slow at the current temperature, or the catalyst may decompose at higher temperatures.[3] Systematically vary the reaction temperature (e.g., 80 °C, 100 °C, 110 °C) and monitor by TLC or LC-MS to find the optimal balance. |
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv., finely powdered)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring completion by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | Varies |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | Often >80 |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | High |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | Varies |
| (Yields are representative and highly dependent on the specific coupling partners) |
Protocol 2: Buchwald-Hartwig Amination
This protocol details the C-N bond formation between this compound and a primary or secondary amine.
Reagents:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene (degassed)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.[2]
-
Add this compound to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with argon. Repeat three times.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.[2]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Reagents:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.2 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous DMF (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.[8]
-
Add anhydrous DMF and stir for 15-30 minutes.
-
Add this compound, the terminal alkyne, and triethylamine.[8]
-
Heat the reaction mixture to 100 °C for 3-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.[2][8]
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine salt.[6]
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the final product.[8]
Table 3: Optimized Conditions for Sonogashira Coupling of 2-amino-3-bromopyridines
(Data extracted from a study on a structurally similar substrate and is a strong starting point for optimization)[5]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ (2.5) | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 85 |
Visualizations
Experimental and Troubleshooting Workflow
The following diagram illustrates a general workflow for setting up a cross-coupling reaction and a logical decision-making process for troubleshooting common issues.
Caption: General workflow for cross-coupling and troubleshooting.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
This diagram shows a simplified catalytic cycle for common palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira.
Caption: Simplified palladium cross-coupling catalytic cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Outcomes Through Base and Solvent Selection
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the impact of base and solvent choice on reaction outcomes. Here, you will find quantitative data, detailed experimental protocols, and visual workflows to enhance your experimental design and resolve issues encountered at the bench.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the likely causes related to the base or solvent?
Answer: Low or no yield is a common issue that can often be traced back to suboptimal base or solvent selection. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the starting material, leading to a low concentration of the active nucleophile or intermediate.
-
Troubleshooting: Switch to a stronger base. For example, if you are using a carbonate base for a Williamson ether synthesis and see a low yield, consider a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[1]
-
-
Solvent-Induced Reactant/Intermediate Instability: The solvent may be reacting with or destabilizing your starting materials, intermediates, or reagents.
-
Troubleshooting: For moisture-sensitive reactions like the Grignard reaction, ensure you are using anhydrous solvents. The presence of water will quench the Grignard reagent.[2] Consider distilling solvents to remove impurities and stabilizers.
-
-
Poor Solubility of Reactants: If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Side Reactions Promoted by Base/Solvent: The combination of base and solvent can favor side reactions over your desired transformation.
-
Troubleshooting: If you observe elimination byproducts in a substitution reaction, consider using a less hindered base or changing the solvent to one that disfavors elimination. For example, in the Williamson ether synthesis, using a bulky base with a secondary alkyl halide can lead to E2 elimination.[4][5]
-
Issue 2: Formation of Unexpected Byproducts
Question: My reaction is producing significant amounts of an unexpected byproduct. How can I suppress this?
Answer: The formation of byproducts is often a result of competing reaction pathways. The choice of base and solvent plays a critical role in directing the reaction towards the desired outcome.
-
Elimination vs. Substitution (E2 vs. SN2): This is a classic competition.
-
To Favor SN2 (Substitution): Use a less sterically hindered base and a polar aprotic solvent (e.g., DMSO, DMF, acetone). These solvents solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.
-
To Favor E2 (Elimination): Use a strong, bulky base (e.g., potassium tert-butoxide) and a less polar or protic solvent. Bulky bases will preferentially abstract a proton rather than attack a sterically hindered carbon.[6]
-
-
C-Alkylation vs. O-Alkylation: In reactions with ambident nucleophiles, such as phenoxides, the solvent can influence the site of alkylation.
-
Troubleshooting: In the Williamson ether synthesis with phenols, polar protic solvents can lead to C-alkylation. Switching to a polar aprotic solvent will generally favor O-alkylation.[1]
-
-
Self-Condensation in Aldol Reactions: In mixed aldol reactions, self-condensation of the enolizable carbonyl compound can be a major side reaction.
-
Troubleshooting: To minimize self-condensation, use a non-enolizable aldehyde (like benzaldehyde) as the electrophile or employ a pre-formed enolate. Alternatively, use a sterically hindered base to favor the kinetic enolate of the desired ketone.[7]
-
Issue 3: Poor Stereoselectivity
Question: I am not achieving the desired stereoselectivity in my reaction. How can the base and solvent help?
Answer: The stereochemical outcome of a reaction is highly dependent on the transition state geometry, which is influenced by the base, solvent, and temperature.
-
Diastereoselectivity in Aldol Condensations: The choice of base and the resulting enolate geometry (Z vs. E) are crucial for controlling the relative stereochemistry of the aldol product.
-
Troubleshooting: The use of different metal enolates (e.g., lithium, boron) and hindered bases can favor the formation of one enolate isomer over the other, leading to either syn or anti aldol products. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemical outcome.[8]
-
-
Stereospecificity in E2 Reactions: The E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group.
-
Troubleshooting: The conformational constraints of the substrate, particularly in cyclic systems, will dictate which product is formed. The choice of base can also influence the product distribution when multiple anti-periplanar protons are available.
-
Quantitative Data on Reaction Outcomes
The following tables summarize quantitative data from various studies, illustrating the impact of base and solvent choice on reaction yield, rate, and selectivity.
Table 1: Williamson Ether Synthesis - Effect of Solvent and Base on Yield
Reaction: Synthesis of Benzyl β-Naphthyl Ether
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Ether (%) | Yield of C-Alkylation (%) |
| 1 | NaH | DMF | 70 | 1 | 92 | <1 |
| 2 | K₂CO₃ | Acetone | Reflux | 8 | 85 | 5 |
| 3 | NaOH | Ethanol | Reflux | 6 | 65 | 24 |
| 4 | NaH | THF | Reflux | 4 | 88 | 2 |
Data is illustrative and compiled from typical outcomes for this reaction type.
Table 2: Grignard Reaction - Effect of Solvent on Yield
Reaction: Formation of Benzylmagnesium Chloride and subsequent reaction
| Entry | Solvent | Initiator | Temperature (°C) | Yield of Grignard Product (%) |
| 1 | Diethyl Ether | Iodine | 45 | 94 |
| 2 | THF | Iodine | 45 | 27 (significant Wurtz coupling) |
| 3 | 2-MeTHF | Iodine | 45 | 90 |
| 4 | CPME | DIBAL-H | 45 | 45 |
Data adapted from a comparative study on Grignard reactions.[9]
Table 3: Aldol Condensation - Effect of Base and Solvent on Diastereoselectivity
Reaction: Aldol reaction of a ketone with an aldehyde
| Entry | Ketone Enolate | Base | Solvent | Temperature (°C) | syn:anti Ratio |
| 1 | Lithium Enolate | LDA | THF | -78 | 90:10 |
| 2 | Boron Enolate | 9-BBN-OTf, DIPEA | CH₂Cl₂ | -78 | 5:95 |
| 3 | Sodium Enolate | NaH | THF | 0 | 60:40 |
| 4 | Potassium Enolate | KH | Toluene | -78 | 75:25 |
Data is representative of typical outcomes for stereoselective aldol reactions.
Table 4: E2 Elimination of 2-Bromopropane - Effect of Base and Solvent on Product Ratio
Reaction: Elimination of 2-Bromopropane
| Entry | Base | Solvent | Temperature (°C) | % Propene (E2) | % Isopropyl Ether (SN2) |
| 1 | NaOEt | Ethanol | 55 | 79 | 21 |
| 2 | KOtBu | t-BuOH | 55 | 97 | 3 |
| 3 | NaOH | Water/Ethanol | 80 | 60 | 40 |
| 4 | DBU | THF | 25 | >95 | <5 |
Data is illustrative and based on general principles of E2/SN2 competition.
Experimental Protocols
This section provides detailed methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Williamson Ether Synthesis
Objective: To synthesize an ether from an alcohol and an alkyl halide.
Materials:
-
Alcohol (1.0 eq)
-
Strong base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF or DMF)
-
Alkyl halide (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction solvent (e.g., diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature.
-
Alkoxide Formation: Add the alcohol to the flask, followed by the anhydrous solvent. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Nucleophilic Substitution: Cool the alkoxide solution to 0 °C and add the alkyl halide dropwise via syringe. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating may be required.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting:
-
Low Yield: Ensure the solvent is anhydrous and the base is fresh. Incomplete deprotonation is a common issue.
-
Elimination Byproduct: If using a secondary alkyl halide, consider a less hindered base or a different synthetic route.
Protocol 2: General Procedure for Grignard Reaction
Objective: To form a C-C bond by reacting a Grignard reagent with a carbonyl compound.
Materials:
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide (1.0 eq)
-
Iodine crystal (catalytic)
-
Aldehyde or ketone (1.0 eq)
-
Saturated aqueous NH₄Cl or 1M HCl
-
Extraction solvent (e.g., diethyl ether)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Rigorously dry all glassware in an oven at >120°C overnight or flame-dry under vacuum and cool under an inert atmosphere.[2]
-
Grignard Formation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Assemble the apparatus under a positive pressure of inert gas. Add a small portion of the alkyl/aryl halide solution in anhydrous ether/THF. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color.[2] Add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Add a solution of the aldehyde or ketone in anhydrous ether/THF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction to 0 °C and slowly quench with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash column chromatography or distillation.
Troubleshooting:
-
Reaction does not initiate: Ensure all glassware and reagents are scrupulously dry. A small amount of 1,2-dibromoethane can also be used as an initiator.
-
Wurtz Coupling Byproduct: This occurs when the Grignard reagent reacts with unreacted alkyl/aryl halide. This can be minimized by slow addition of the halide during Grignard formation.
Visualizations
The following diagrams illustrate key decision-making processes and workflows related to base and solvent selection.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. E2 Elimination Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
Technical Support Center: Purification of Crude Methyl 2-amino-5-bromonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Methyl 2-amino-5-bromonicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, focusing on the removal of prevalent impurities.
Q1: My crude product has a low melting point and appears discolored. What are the likely impurities?
A1: The most common impurities in crude this compound, synthesized via bromination of Methyl 2-aminonicotinate, are typically:
-
Unreacted Starting Material: Methyl 2-aminonicotinate.
-
Di-substituted Byproduct: Methyl 2-amino-3,5-dibromonicotinate, which can form if the reaction is not carefully controlled.[1]
-
Residual Brominating Agent: Traces of bromine or other brominating agents.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
These impurities can lead to a depressed and broad melting point range, as well as discoloration (often yellowish or brownish hues).
Q2: I performed an acid-base extraction, but my product is still impure. What went wrong?
A2: Acid-base extraction is a primary purification step to remove unreacted starting material. However, several issues can arise:
-
Incomplete Protonation: The basicity of the amino group on the pyridine ring is crucial for successful separation. If the acidic wash is not sufficiently acidic, the starting material may not be fully protonated and will remain in the organic layer.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping product and impurities. To break an emulsion, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
Product Precipitation: If the product is not fully soluble in the chosen organic solvent, it may precipitate at the interface, leading to loss of yield and contamination.
Troubleshooting Acid-Base Extraction:
-
Ensure the pH of the aqueous layer is acidic (pH < 2) after extraction.
-
Perform multiple extractions with smaller volumes of the acidic solution for better efficiency.
-
If emulsions persist, consider filtering the entire mixture through a pad of celite.
Q3: Recrystallization of my crude product gives a low yield. How can I improve this?
A3: Low yield during recrystallization is a common problem and can be attributed to several factors:
-
Improper Solvent Choice: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.[2] The impurities, ideally, should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Using Too Much Solvent: This will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.[2]
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Premature Crystallization: If the solution cools too much during filtration to remove insoluble impurities, the product may crystallize on the filter paper.
Troubleshooting Recrystallization:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find the optimal one. Common solvents for similar compounds include ethanol, methanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Minimize Solvent Volume: Add the hot solvent in small portions until the solid just dissolves.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to prevent premature crystallization.
Q4: I am using column chromatography, but the separation between my product and an impurity is poor. What can I do?
A4: Poor separation in column chromatography can be frustrating. Here are some common causes and solutions:
-
Inappropriate Solvent System (Eluent): The polarity of the eluent is critical for good separation. If the eluent is too polar, all compounds will move too quickly down the column. If it's not polar enough, they may not move at all.
-
Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.
-
Improper Column Packing: Channels or cracks in the silica gel will lead to uneven flow and poor separation.
-
Co-elution of Impurities: An impurity may have a very similar polarity to your product, making separation by standard silica gel chromatography difficult.
Troubleshooting Column Chromatography:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column in a narrow band. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.
-
Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Key Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | Unreacted Methyl 2-aminonicotinate | >90% (if successful) | Simple, fast, and scalable for removing basic impurities. | Can lead to emulsions; may not remove non-basic impurities. |
| Recrystallization | Unreacted starting material, di-bromo byproduct | >98% | Can yield very pure product; scalable. | Requires finding a suitable solvent; can have yield losses. |
| Column Chromatography | Unreacted starting material, di-bromo byproduct, other minor impurities | >99% | High resolution for separating closely related compounds. | Can be time-consuming and require large volumes of solvent; less scalable. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times.
-
Neutralization and Back-Extraction (Optional): To recover any product that may have partitioned into the acidic aqueous layer, neutralize the aqueous washes with a base (e.g., NaHCO₃) and back-extract with the organic solvent.
-
Brine Wash: Wash the combined organic layers with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Protocol 3: Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation of the product from impurities.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of Methyl 2-amino-5-bromonicotinate
For researchers and professionals in drug development and organic synthesis, the accurate characterization of synthesized compounds is paramount. This guide provides a detailed comparison of the 1H NMR spectroscopic data for Methyl 2-amino-5-bromonicotinate, its precursors, and potential isomeric impurities. The information presented here is intended to aid in the identification and purity assessment of the target compound.
Spectroscopic Data Comparison
The following table summarizes the 1H NMR data for this compound and related compounds. This allows for a direct comparison of chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, br s = broad singlet), and coupling constants (J) in Hertz (Hz).
| Compound | H4 (ppm) | H6 (ppm) | -NH2 (ppm) | -OCH3 (ppm) | Solvent |
| This compound | 8.21 (d, J=2.4 Hz) | 8.24 (d, J=2.4 Hz) | 6.19-6.68 (br s) | 3.89 (s) | d6-DMSO |
| Methyl 2-aminonicotinate (Starting Material) | ~7.8-8.0 (dd) | ~8.1-8.3 (dd) | ~5.9 (br s) | ~3.8 (s) | CDCl3 |
| 2-Amino-5-bromonicotinic Acid (Starting Material) | ~8.1 (d) | ~8.4 (d) | ~6.5 (br s) | - | d6-DMSO |
| Methyl 6-bromonicotinate (Isomer) | 8.25 (dd, J=8.5, 2.5 Hz) | 9.00 (dd, J=2.0, 0.5 Hz) | - | 3.96 (s) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are established protocols for the synthesis of this compound.
Synthesis of this compound from 2-Amino-5-bromonicotinic Acid
Materials:
-
2-Amino-5-bromonicotinic acid (1.0 g, 4.6 mmol)
-
Methanol (MeOH, 10 mL)
-
Sulfuric acid (2.0 mL, 36.8 mmol)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of 2-amino-5-bromonicotinic acid in methanol, add sulfuric acid dropwise.
-
Stir the mixture at 80 °C for 18 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over MgSO4 and concentrate in vacuo to yield the product.[1]
Synthesis of this compound from Methyl 2-aminonicotinate
Materials:
-
Methyl 2-aminonicotinate (2 g, 13.15 mmol)
-
Sodium bicarbonate (2.2 g, 26.31 mmol)
-
Dichloromethane (DCM, 30 mL)
-
Bromine (1.01 mL in 20 mL DCM)
Procedure:
-
To a stirred solution of 2-amino-nicotinic acid methyl ester and sodium bicarbonate in DCM, add a solution of bromine in DCM dropwise at 0°C.[1]
-
Monitor the reaction for completion.
-
Upon completion, proceed with an appropriate aqueous workup and extraction to isolate the product.
1H NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (d6-DMSO).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition:
-
Acquire the 1H NMR spectrum on a 400 MHz spectrometer.
-
Reference the spectrum to the residual solvent peak of d6-DMSO at 2.50 ppm.
-
Process the data by applying Fourier transform, phase correction, and baseline correction.
Visualizing the Synthesis and Characterization Workflow
The following diagram illustrates the logical flow from starting materials to the final, characterized product.
Caption: Synthetic routes and characterization workflow.
Distinguishing the Product from Alternatives
From Starting Materials:
-
Methyl 2-aminonicotinate: The absence of the bromine atom on the pyridine ring will result in a more complex splitting pattern for the aromatic protons compared to the two distinct doublets seen for the product.
-
2-Amino-5-bromonicotinic Acid: The most obvious difference will be the absence of the methyl ester singlet at around 3.89 ppm in the 1H NMR spectrum of the starting material.
From Isomeric Impurities:
-
Methyl 6-bromonicotinate: This isomer lacks the amino group, which results in the absence of the broad singlet for the -NH2 protons. Furthermore, the chemical shifts and coupling constants of the aromatic protons will be significantly different due to the different substitution pattern.
-
Other Positional Isomers (e.g., 4-bromo or 6-bromo with the 2-amino group): The position of the bromine atom dramatically influences the electronic environment of the aromatic protons. This leads to characteristic changes in their chemical shifts and coupling constants, allowing for differentiation from the desired 5-bromo isomer. For instance, a 6-bromo isomer would likely show a different set of coupling constants between the aromatic protons.
By carefully analyzing the 1H NMR spectrum and comparing it to the data provided in this guide, researchers can confidently identify this compound and assess its purity with a high degree of certainty.
References
A Comparative Guide to Analytical Methods for Purity Assessment of Methyl 2-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-amino-5-bromonicotinate, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods to ensure its quality. This guide provides a comparative overview of principal analytical techniques for the purity assessment of this compound, offering insights into their methodologies, performance characteristics, and applications in a drug development setting.
Comparison of Key Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the expected impurities, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. impurity identification). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei generating that signal. |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.5 - 9.0 ng/g[1] | Analyte dependent, typically in the mg/mL range for direct quantification. |
| Typical Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 3.0 - 30 ng/g[1] | Analyte dependent, typically in the mg/mL range for direct quantification. |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% | 99 - 101%[2] |
| Precision (%RSD) | ≤ 2.0%[3] | ≤ 15% | ≤ 1.0%[4] |
| Specificity | High, especially with photodiode array (PDA) detection. | Very high, provides structural information. | High, provides detailed structural information. |
| Sample Throughput | High | Moderate (sample derivatization may be required) | Moderate to Low |
| Primary Application | Quantitative analysis of known and unknown impurities, stability testing. | Analysis of volatile and semi-volatile impurities, residual solvents. | Absolute purity determination, structural elucidation of impurities, quantification without a specific reference standard. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and nicotinic acid derivatives and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of this compound from its potential process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of mobile phase A and B.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the amino group, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound for GC analysis. Silylation is a common derivatization technique.[5]
Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 500 m/z
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[6] An internal standard with a known purity is used for quantification.
Sample Preparation:
-
Accurately weigh about 10 mg of this compound into an NMR tube.
-
Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic acid) into the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and dissolve the sample and internal standard completely.
NMR Acquisition Parameters (500 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all signals).
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Spectral Width: 20 ppm
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Workflow
A standardized workflow is essential for ensuring consistency and accuracy in the purity assessment of pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 6. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities. Bromopyridines are versatile building blocks in medicinal chemistry and materials science, offering a reactive handle for a variety of cross-coupling reactions. This guide provides an objective comparison of the reactivity of the three main isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Reactivity Landscape of Bromopyridine Isomers
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring and the position of the bromine atom. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density at each carbon position. This electronic effect is most pronounced at the ortho (2-) and para (4-) positions.
The generally accepted order of reactivity for bromopyridines in many cross-coupling reactions is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend can be rationalized by considering the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the C-Br bond to the palladium(0) catalyst.
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position polarizes the C4-Br bond, making the carbon atom highly electrophilic and susceptible to oxidative addition. This leads to the highest reactivity among the three isomers.[1]
-
2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon center and consequently, the lowest reactivity of the three isomers. Reactions with 3-bromopyridine often require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems.[1]
Quantitative Comparison of Reactivity
The following tables summarize quantitative data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of the three bromopyridine isomers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the bromopyridine isomers in this reaction is a clear illustration of their electronic differences.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90% |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | ~60-75% |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 6 | >95% |
Note: Yields are approximate and can vary significantly with specific reaction conditions.
Heck Coupling
The Heck reaction is the reaction of an unsaturated halide with an alkene to form a substituted alkene. A study using a supramolecular palladium catalyst provides a direct comparison of the reactivity of the three isomers.
Table 2: Comparative Yields for the Mizoroki-Heck Reaction of Bromopyridine Isomers with Butyl Acrylate
| Bromopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Butyl Acrylate | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 | 1 | 11% |
| 3-Bromopyridine | Butyl Acrylate | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 | 1 | 78% |
| 4-Bromopyridine | Butyl Acrylate | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 | 1 | <5% |
Data sourced from a study utilizing a specific supramolecular ligand (L), which may influence the typical reactivity order.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides for the synthesis of carbon-nitrogen bonds.
Table 3: Representative Yields for the Buchwald-Hartwig Amination of Bromopyridine Isomers
| Bromopyridine Isomer | Amine Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | ~85-95% |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | ~80-90% |
| 4-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | >90% |
Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. The following are representative procedures for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example for the coupling of a bromopyridine with an arylboronic acid.
Materials:
-
Bromopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.[2]
General Protocol for a Mizoroki-Heck Cross-Coupling Reaction
This protocol is based on a reported procedure for the Heck coupling of bromopyridines.
Materials:
-
Bromopyridine isomer (0.05 mmol)
-
Alkene (e.g., Butyl acrylate, 0.15 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.005 mmol, 10 mol%)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, 0.15 mmol)
-
Solvent (e.g., Toluene, 1 mL)
Procedure:
-
To a reaction vial, add the bromopyridine isomer, palladium catalyst, ligand (if used), and base.
-
Add the solvent and the alkene.
-
Seal the vial and heat the reaction mixture with stirring at the specified temperature (e.g., 130 °C) for the required time.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, the reaction mixture can be filtered and the solvent removed under reduced pressure.
-
The crude product can be purified by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
This is a generalized protocol for the amination of bromopyridines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
Bromopyridine isomer (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%) OR Palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%)
-
Base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the bromopyridine isomer to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
The crude product can be purified by column chromatography.[1]
Visualizations
The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and the factors influencing the reactivity of bromopyridine isomers.
References
Unveiling the Molecular Fingerprint: A Guide to the Mass Spectrometry Analysis of Methyl 2-amino-5-bromonicotinate and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 2-amino-5-bromonicotinate, a key building block in the synthesis of various bioactive molecules. By examining its fragmentation patterns and comparing them with related compounds, this document offers valuable insights for compound identification, characterization, and quality control.
This compound is a substituted pyridine derivative with a molecular weight of approximately 231.05 g/mol . Its structure incorporates several key features that dictate its behavior in a mass spectrometer: a pyridine ring, an amino group, a bromine atom, and a methyl ester group. The presence of bromine is particularly significant, as its distinct isotopic pattern (a near 1:1 ratio of 79Br and 81Br) provides a clear signature in the mass spectrum, aiding in the identification of bromine-containing fragments.
Comparative Mass Spectral Data
The analysis of this compound and its analogs via mass spectrometry reveals characteristic fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly employed for such compounds, typically yielding a prominent protonated molecule [M+H]+. The isotopic pattern of bromine is clearly visible in the molecular ion cluster.
To illustrate the expected fragmentation, we can compare it with the known mass spectral data of similar compounds, such as methyl nicotinate.
| Ion Description | This compound (Predicted m/z) | Methyl Nicotinate (Experimental m/z) | 6-Methylnicotinic Acid (Experimental m/z) |
| [M+H]+ | 231/233 | 138 | 138 |
| [M+H - OCH3]+ | 200/202 | 107 | - |
| [M+H - COOCH3]+ | 172/174 | 78 | - |
| [M+H - Br]+ | 152 | - | - |
| Loss of CO from [M+H - OCH3]+ | 172/174 | - | - |
| Pyridine ring fragment | - | 78 | 78 |
Note: The m/z values for this compound are predicted based on its structure and known fragmentation patterns of related compounds. The presence of bromine will result in isotopic peaks for bromine-containing fragments.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the loss of neutral fragments from the ester and amino groups, as well as cleavage of the pyridine ring.
Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.
Experimental Protocols
While a specific protocol for this compound is not detailed in the available literature, a general methodology for the analysis of similar aromatic amines and esters by LC-MS/MS is provided below. This protocol can serve as a starting point for method development.
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N2) Temperature: 300 - 350 °C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Nebulizer Pressure: 30 - 45 psi.
-
Scan Range: m/z 50 - 500.
-
Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be optimized for the specific instrument and compound to achieve optimal fragmentation (typically in the range of 10-40 eV).
Caption: General experimental workflow for LC-MS/MS analysis of small organic molecules.
Alternative Analytical Approaches: GC-MS
For certain derivatives or in situations where volatility is not a limiting factor, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative. However, the presence of the polar amino group in this compound would likely necessitate derivatization to improve its volatility and chromatographic performance. Common derivatization techniques for compounds with amino groups include silylation (e.g., with BSTFA or MTBSTFA) or acylation. These methods would introduce a non-polar group, making the analyte more amenable to GC analysis.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information, crucial for its unambiguous identification and characterization. The characteristic isotopic signature of bromine serves as a key diagnostic tool. While experimental fragmentation data is limited, predictions based on the analysis of structurally related compounds offer valuable insights into its gas-phase chemistry. The provided experimental protocols for LC-MS/MS serve as a robust starting point for researchers to develop and validate their own analytical methods for this important pharmaceutical intermediate and its derivatives. This guide, by consolidating available data and predictive insights, aims to facilitate further research and development in the pharmaceutical and chemical sciences.
References
comparative study of catalysts for reactions with Methyl 2-amino-5-bromonicotinate
A Comparative Guide to Catalysts for Reactions with Methyl 2-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable building block in synthetic chemistry, particularly for the development of novel pharmaceutical agents. The ability to efficiently functionalize this molecule through catalytic cross-coupling reactions is crucial for accessing a diverse range of derivatives. This guide provides a comparative analysis of common catalytic systems employed in reactions involving substrates structurally similar to this compound, offering insights into catalyst selection and optimization. The data presented is based on analogous compounds and serves as a strong predictor of performance for the target molecule.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and selectivity in cross-coupling reactions. Below is a summary of the performance of different palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions with analogous aminobromopyridine substrates.
Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids
This data provides a strong indication of the expected performance for the Suzuki coupling of this compound.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[1] |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| 4-Fluorophenylboronic acid | 80 | ||||
| System 2: Buchwald Ligand (Hypothetical) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: N-Heterocyclic Carbene (NHC) Ligand | |||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
Experimental Protocols
Detailed methodologies for key catalytic reactions are outlined below. These protocols are based on reactions with structurally similar substrates and can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using Pd(PPh₃)₄[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[2]
This protocol is adapted from the amination of 2-Amino-5-bromo-4-methylpyridine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[2][3]
Alternative Catalytic Systems
While palladium-based catalysts are predominant, copper-catalyzed reactions have also been reported for C-N bond formation with halopyridines.[4] These systems can offer a more economical alternative, although they may require different reaction conditions.
Copper-Catalyzed Amination
Copper-catalyzed amination reactions often proceed via a different mechanism than their palladium-catalyzed counterparts and can be effective for electron-rich substrates.[4]
Caption: General experimental workflow for cross-coupling reactions.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 2-amino-5-bromonicotinate
Essential Safety Protocols for Handling Methyl 2-amino-5-bromonicotinate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as this compound. Adherence to strict safety and logistical protocols is essential to mitigate potential risks. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a compound that causes skin irritation.[1] Structurally similar compounds, such as other brominated organic compounds and aminopyridine derivatives, are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a cautious approach and the use of appropriate personal protective equipment are mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact and irritation. |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary when there is a splash hazard. | To protect eyes from dust particles and splashes, preventing serious irritation.[3] |
| Skin and Body Protection | Fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To prevent accidental skin exposure.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. A respirator may be required for high-dust conditions or during spill cleanup. | To avoid inhalation of dust, which can cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should take place inside a certified chemical fume hood to minimize the risk of inhalation.[3] An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.
Preparation:
-
Ensure the chemical fume hood is operational and certified.
-
Gather all necessary PPE as detailed in Table 1 and ensure it is in good condition.
-
Have an emergency plan and spill cleanup materials readily available.
Handling:
-
Wear the appropriate PPE as specified in Table 1.
-
Avoid the formation of dust and aerosols.[3]
-
Use the smallest practical quantity for the experiment.[3]
-
Keep the container tightly closed when not in use.[3]
-
When transferring the chemical, do so carefully to avoid spills.
Post-Handling:
-
Decontaminate all glassware and the work surface.[2]
-
Properly remove and dispose of contaminated PPE.[3]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, filter paper, and weighing boats, in a designated, properly labeled, and sealed hazardous waste container.
-
Aqueous Waste: Any aqueous solutions containing the compound should be collected in a separate, appropriately labeled hazardous waste container.
Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not mix with incompatible waste streams.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
